Product packaging for Inositol pentakisphosphate(Cat. No.:CAS No. 25663-09-6)

Inositol pentakisphosphate

Cat. No.: B1200522
CAS No.: 25663-09-6
M. Wt: 580.06 g/mol
InChI Key: CTPQAXVNYGZUAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Inositol pentakisphosphate (IP5) is a naturally occurring inositol phosphate that serves as a fundamental signaling molecule and metabolic intermediate in eukaryotic cells . It is synthesized from inositol tetrakisphosphate by inositol polyphosphate multikinase (IPMK) and is recognized as a multifunctional signaling hub, implicated in a diverse array of cellular processes . In cellular signaling, specific isomers of IP5, such as Ins(1,3,4,5,6)P5, are well-defined precursors for the synthesis of higher inositol phosphates, including inositol hexakisphosphate (IP6 or phytic acid) and inositol pyrophosphates, which are involved in processes such as DNA repair, RNA export, and cell signaling . Research has shown that IP5 can act as a potent regulator of PH domain-phosphoinositide interactions, competing with phosphoinositides for binding to the PH domains of proteins like protein kinase B (Akt), thereby influencing vital pathways such as cell proliferation and survival . Its role in promoting apoptosis via the PI 3-K/Akt pathway also highlights its significance in cancer research, where it is implicated in tumorigenesis and metastasis . In plant biology, IP5 is a critical co-factor in jasmonate hormone perception. It potentiates the interaction between the receptor CORONATINE INSENSITIVE 1 (COI1) and JAZ repressor proteins, forming a coreceptor complex that is essential for the plant's response to the hormone jasmonoyl-L-isoleucine (JA-Ile) and the regulation of growth, development, and stress responses . Furthermore, the enzyme responsible for phosphorylating IP5 to IP6, inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1), has been found to have non-catalytic, structural roles in processes such as ribosomal RNA synthesis . This product is provided for research purposes only and is not intended for diagnostic or therapeutic use in humans.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H17O21P5 B1200522 Inositol pentakisphosphate CAS No. 25663-09-6

Properties

IUPAC Name

(2-hydroxy-3,4,5,6-tetraphosphonooxycyclohexyl) dihydrogen phosphate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTPQAXVNYGZUAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17O21P5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10864938
Record name Inositol pentaphosphate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

580.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25663-09-6
Record name Inositol pentaphosphate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25663-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Inositol pentaphosphate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Inositol pentaphosphate
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Biosynthesis and Metabolic Pathways of Inositol Pentakisphosphate

De Novo Synthesis Pathways Preceding Inositol (B14025) Pentakisphosphate Formation

The journey to InsP5 begins with the synthesis of the foundational myo-inositol molecule, which can then be incorporated into phospholipids (B1166683) that are precursors for inositol phosphate (B84403) signaling.

The de novo synthesis of inositol is a highly conserved two-step enzymatic process that utilizes a common metabolite, glucose-6-phosphate. nih.gov The first and rate-limiting step is the conversion of glucose-6-phosphate into myo-inositol-3-phosphate (Ins(3)P1). nih.govplos.org This reaction is catalyzed by the enzyme myo-inositol-3-phosphate synthase (MIPS), also known as INO1 in yeast. nih.govplos.org The process involves the reduction of NAD+ to NADH, which is then oxidized back to NAD+ upon completion of the reaction. researchgate.net In the second step, the newly formed inositol-3-phosphate is dephosphorylated by an inositol monophosphatase (IMPase) to yield myo-inositol. nih.gov This newly synthesized inositol can then be used for various cellular functions, including the synthesis of phosphoinositides.

A primary route for generating inositol phosphate signaling molecules begins with the hydrolysis of a specific membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2). wikipedia.org In response to various extracellular signals that activate cell surface receptors, the enzyme phospholipase C (PLC) is stimulated. wikipedia.orgpnas.org PLC cleaves PIP2 into two second messengers: diacylglycerol (DAG), which remains in the plasma membrane, and inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), which is soluble and diffuses into the cytoplasm. wikipedia.orgbiologists.com The production of Ins(1,4,5)P3 is a rapid event, occurring within seconds of agonist stimulation, and serves as a critical starting point for the synthesis of higher inositol phosphates, including inositol pentakisphosphate. pnas.orgahajournals.org

Kinase-Mediated Phosphorylation Cascades Generating this compound

Once inositol trisphosphate is formed, a series of phosphorylation events, catalyzed by specific kinases, leads to the generation of this compound. This cascade allows for precise control over the production and concentration of InsP5.

Inositol polyphosphate multikinase (IPMK) is a versatile enzyme with broad substrate specificity that plays a central role in the synthesis of higher inositol polyphosphates. uniprot.orgimrpress.com IPMK can phosphorylate inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P4) and subsequently to inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5). uniprot.org Furthermore, IPMK can also phosphorylate inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P4) and inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P4) to produce Ins(1,3,4,5,6)P5. uniprot.orgnih.gov In mammals, the activity of IPMK appears to be essential for the production of Ins(1,3,4,5,6)P5, which is the direct precursor to inositol hexakisphosphate (InsP6). mdpi.com Kinetic studies have suggested that human IPMK functions efficiently as an Ins(1,3,4,6)P4 5-kinase. imrpress.com

The family of inositol tris/tetrakisphosphate kinases (ITPKs) demonstrates diverse phosphotransfer activities with various inositol phosphate substrates. portlandpress.comnih.gov In plants, for instance, Arabidopsis possesses multiple ITPK isoforms, with ITPK1 and ITPK4 playing roles in controlling the levels of inositol hexakisphosphate and its pyrophosphorylated derivatives, either directly or by providing precursors. portlandpress.comnih.gov These kinases can act on different inositol tetrakisphosphate isomers to generate various forms of this compound. For example, some plant ITPKs have been shown to phosphorylate InsP6, highlighting their broad catalytic potential. nih.gov The specificities of these kinases for different substrates and phosphorylation sites are crucial for determining the precise isomeric form of InsP5 produced, which in turn dictates its downstream signaling functions.

Enzymatic Regulation of this compound Levels by Phosphatases

The cellular concentration of this compound (InsP5) is meticulously controlled through the action of various phosphatases that catalyze its dephosphorylation. These enzymes play a critical role in terminating InsP5-mediated signals and recycling inositol phosphates back into metabolic pathways. The regulation by these phosphatases ensures a dynamic balance in the pool of inositol polyphosphates, which is essential for proper cellular function.

Inositol Polyphosphate 5-Phosphatases Involved in this compound Dephosphorylation

Inositol polyphosphate 5-phosphatases (5-phosphatases) are a key family of enzymes that hydrolyze the phosphate group from the 5-position of the inositol ring. nih.govnih.gov There are ten known mammalian 5-phosphatases, each with distinct substrate specificities and cellular roles. nih.govacs.org While their primary substrates are often phosphoinositides like phosphatidylinositol (4,5)-bisphosphate (PtdIns(4,5)P2) and phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3), some also act on soluble inositol phosphates. nih.govnih.gov

Role of Inositol Polyphosphate 3-Phosphatases in Modulating this compound Concentration

Inositol polyphosphate 3-phosphatases are another class of enzymes that regulate inositol phosphate levels. A key enzyme in this category is Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1). mdpi.comnih.govnih.gov MINPP1 is known to hydrolyze inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5) and inositol hexakisphosphate (InsP6) into less phosphorylated forms. mdpi.comnih.govnih.govuniprot.org Although primarily located in the endoplasmic reticulum, its activity is central to the metabolism of higher inositol phosphates. mdpi.comnih.govnih.gov

Research has shown that Ins(1,3,4,5,6)P5 is a potent competitive inhibitor of inositol 1,3,4,5-tetrakisphosphate 3-phosphatase, with an IC50 value of 1 µM. capes.gov.br This suggests a feedback mechanism where InsP5 can regulate its own degradation pathway. MINPP1 is considered a 3-phosphatase, predominantly removing the phosphate group at the 3-position of the inositol ring. acs.org By dephosphorylating InsP5 and InsP6, MINPP1 plays a significant role in controlling their cellular concentrations. mdpi.comnih.govnih.govuniprot.org

Hydrolysis Mechanisms of this compound by Specific Phosphatase Families

The hydrolysis of InsP5 by specific phosphatase families involves the removal of phosphate groups at defined positions on the inositol ring. The 5-phosphatases, for example, utilize a conserved catalytic domain to specifically hydrolyze the 5-phosphate. oup.com This family of enzymes is crucial in regulating signaling pathways involving phosphoinositides and soluble inositol phosphates. nih.gov

MINPP1, a member of the histidine acid phosphatase family, demonstrates a broader substrate specificity, dephosphorylating multiple positions on the inositol ring, although it shows preference for the 3-position. acs.org The dephosphorylation of InsP6 by MINPP1 is a stepwise process that generates a series of lower inositol phosphates, including InsP5 isomers, and eventually converges to produce inositol bisphosphates and monophosphates. acs.org This complex dephosphorylation network highlights the intricate mechanisms cells employ to regulate the levels of higher inositol phosphates like InsP5. acs.org

Interconversion Dynamics with Higher and Lower Inositol Phosphates

This compound is a central hub in the inositol phosphate metabolic network, serving as both a product of lower inositol phosphate phosphorylation and a crucial precursor for the synthesis of higher, more complex inositol phosphates, including inositol hexakisphosphate and inositol pyrophosphates.

This compound as a Precursor for Inositol Hexakisphosphate (InsP6) Synthesis by this compound 2-Kinase (IPPK/IP5-2K)

The synthesis of inositol hexakisphosphate (InsP6), also known as phytic acid, from this compound is a critical step in inositol metabolism. nih.gov This reaction is catalyzed by the enzyme this compound 2-kinase (IPPK), also referred to as InsP5 2-kinase or IPK1. nih.govnih.govnih.govmdpi.com IPPK specifically phosphorylates the 2-position of inositol 1,3,4,5,6-pentakisphosphate (Ins(1,3,4,5,6)P5), the most common isomer of InsP5, to generate InsP6. nih.govresearchgate.netgenome.jpannualreviews.orgebi.ac.uk

This enzymatic step is considered the terminal reaction in the main biosynthetic pathway of InsP6. nih.gov The synthesis of Ins(1,3,4,5,6)P5 itself is a multi-step process involving the sequential phosphorylation of inositol 1,4,5-trisphosphate (InsP3) by enzymes such as inositol polyphosphate multikinase (IPMK). nih.govnih.gov The activity of IPPK is therefore essential for the production of the cell's main pool of InsP6, a molecule involved in a wide array of cellular processes. researchgate.net Studies have shown that depletion of IPPK leads to a significant reduction or complete loss of cellular InsP6. researchgate.net

Formation of Inositol Pyrophosphates (e.g., InsP7, InsP8) from this compound/Hexakisphosphate Precursors

This compound and inositol hexakisphosphate serve as precursors for the synthesis of inositol pyrophosphates, a unique class of signaling molecules containing high-energy pyrophosphate bonds. annualreviews.orgresearchgate.net These molecules, such as diphosphothis compound (InsP7) and bis-diphosphoinositol tetrakisphosphate (InsP8), are involved in diverse cellular functions. annualreviews.orgmdpi.comacs.org

The synthesis of inositol pyrophosphates is carried out by two main classes of enzymes: inositol hexakisphosphate kinases (IP6Ks) and diphosphothis compound kinases (PPIP5Ks). mdpi.comacs.orgtandfonline.com IP6Ks can phosphorylate InsP6 at the 5-position to form 5-InsP7. mdpi.comnih.gov Interestingly, IP6Ks can also utilize InsP5 as a substrate to generate diphosphoinositol tetrakisphosphate (PP-InsP4). nih.govnih.gov

The PPIP5K family of enzymes primarily synthesizes 1,5-InsP8 from 5-InsP7. annualreviews.orgnih.gov They can also produce 1-InsP7 from InsP6. mdpi.com The interplay between IP6Ks and PPIP5Ks allows for the generation of various inositol pyrophosphate isomers, contributing to the complexity of inositol-based signaling. frontiersin.orgfrontiersin.org The dephosphorylation of these pyrophosphates is managed by diphosphoinositol polyphosphate phosphohydrolases (DIPPs), which regenerate the respective inositol phosphates. mdpi.comnih.gov

Reciprocal Interconversions with Inositol Tetrakisphosphate Isomers

The metabolic landscape of inositol phosphates is characterized by a dynamic and complex network of phosphorylation and dephosphorylation events. Central to this network are the reciprocal interconversions between this compound (InsP₅) and various isomers of inositol tetrakisphosphate (InsP₄). These conversions are not merely steps in a linear pathway but represent a highly regulated system of metabolic switches that control the levels of distinct signaling molecules. The balance between the kinase activities that synthesize InsP₅ from InsP₄ and the phosphatase activities that reverse this process is crucial for cellular function. This interplay is mediated by several key enzymes, each with specific substrate preferences and regulatory mechanisms.

The phosphorylation of InsP₄ isomers to InsP₅ is a critical step in the synthesis of higher inositol polyphosphates, including inositol hexakisphosphate (InsP₆). pnas.org Conversely, the dephosphorylation of InsP₅ back to InsP₄ isomers allows for the rapid modulation of signaling pathways and the recycling of inositol phosphate precursors. These reciprocal reactions are catalyzed by bifunctional enzymes or by distinct kinase and phosphatase enzymes acting in opposition.

Key enzymes involved in these interconversions include Inositol Polyphosphate Multikinase (IPMK) and Inositol-tetrakisphosphate 1-kinase (ITPK1), which are responsible for phosphorylation, and various phosphatases like the Multiple Inositol Polyphosphate Phosphatase (MIPP) that catalyze the reverse reaction. researchgate.netuniprot.orgresearchgate.net For example, ITPK1 can phosphorylate Ins(3,4,5,6)P₄ to form Ins(1,3,4,5,6)P₅, and also acts as a phosphatase to dephosphorylate Ins(1,3,4,5,6)P₅ back to Ins(3,4,5,6)P₄. uniprot.org This dual activity highlights the tight regulation inherent in this metabolic nexus.

The significance of these interconversions is underscored by the distinct biological activities of the participating isomers. For instance, Ins(3,4,5,6)P₄ is known to be an inhibitor of plasma membrane Ca²⁺-activated Cl⁻ channels, whereas its phosphorylated product, Ins(1,3,4,5,6)P₅, is not. uniprot.org Therefore, the enzymatic conversion between these two molecules acts as a direct regulatory switch for ion channel activity.

Studies in various cell types, such as the rat pancreatoma cell line AR4-2J, have been instrumental in elucidating these pathways. In these cells, homogenates can convert multiple InsP₄ isomers—including Ins(1,3,4,6)P₄, Ins(3,4,5,6)P₄, and Ins(1,4,5,6)P₄—into InsP₅. nih.gov The metabolism of InsP₅ in these cells can yield different InsP₄ isomers depending on the conditions; cell-free preparations tend to produce Ins(1,4,5,6)P₄, while intact cells stimulated by hormones show increased metabolism of InsP₅ to Ins(3,4,5,6)P₄. nih.gov

The following table summarizes the key enzymatic reactions governing the interconversion of InsP₅ and InsP₄ isomers.

EnzymeSubstrate (InsP₄ Isomer)Product (InsP₅ Isomer)Reaction TypeOrganism/Cell Type Reference
Inositol Polyphosphate Multikinase (IPMK)Ins(1,3,4,5)P₄Ins(1,3,4,5,6)P₅PhosphorylationYeast, Human imrpress.com
Inositol-tetrakisphosphate 1-kinase (ITPK1)Ins(3,4,5,6)P₄Ins(1,3,4,5,6)P₅PhosphorylationHuman, Arabidopsis uniprot.orgportlandpress.com
Inositol-tetrakisphosphate 1-kinase (ITPK1)Ins(1,3,4,5,6)P₅Ins(3,4,5,6)P₄DephosphorylationHuman uniprot.org
Multiple Inositol Polyphosphate Phosphatase (MIPP)Ins(1,3,4,5,6)P₅Ins(1,4,5,6)P₄DephosphorylationRat researchgate.net
Unknown KinasesIns(1,4,5,6)P₄InsP₅PhosphorylationRat Pancreatoma Cells (AR4-2J) nih.gov
Unknown KinasesIns(1,3,4,6)P₄InsP₅PhosphorylationRat Pancreatoma Cells (AR4-2J) nih.gov

Molecular Mechanisms of Inositol Pentakisphosphate Action

Direct Binding to Protein Domains and Allosteric Regulation

The ability of inositol (B14025) pentakisphosphate to directly bind to specific protein domains is a cornerstone of its function as a signaling molecule. This binding is a highly specific process that can trigger a cascade of downstream effects by altering the protein's conformation and, consequently, its activity.

A variety of proteins have been identified that bind to inositol pentakisphosphate, each with distinct functional consequences. The identification of these binding partners has been crucial in elucidating the diverse roles of IP5 in cellular signaling.

One of the most well-characterized groups of IP5-binding proteins are those containing a Pleckstrin Homology (PH) domain. For instance, the protein kinase B (Akt) signaling pathway is regulated by myo-inositol pentakisphosphate, which competes with phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) for binding to the PH domain of Akt. d-nb.infonih.gov This competition prevents the membrane localization and subsequent activation of Akt. d-nb.infonih.gov

Beyond PH domains, other protein domains and motifs are involved in IP5 binding. For example, research has identified inositol polyphosphate multikinase (IPMK) as a key interactor and regulator of the transcription factor serum response factor (SRF). oup.com IPMK, which can synthesize inositol 1,3,4,5,6-pentakisphosphate, associates with SRF and is crucial for its ability to bind to its cognate DNA sequences, the serum response elements (SREs). oup.com

Furthermore, affinity chromatography and photoaffinity labeling techniques have been instrumental in isolating and identifying novel inositol phosphate-binding proteins from various tissues, such as rat brain membranes. researchgate.net These studies have revealed distinct binding proteins for different inositol polyphosphates, including inositol 1,3,4,5-tetrakisphosphate (IP4) and inositol hexakisphosphate (IP6), with high affinity and selectivity over IP5. researchgate.net However, they highlight the diversity of inositol phosphate (B84403) recognition sites within the cell.

A summary of some identified this compound-binding proteins and their characteristics is presented in the table below.

Protein/Protein FamilyBinding Domain/RegionInteracting Inositol PhosphateFunctional Consequence of Binding
Protein Kinase B (Akt)Pleckstrin Homology (PH) Domainmyo-Inositol pentakisphosphateInhibition of membrane localization and activation d-nb.infonih.gov
Serum Response Factor (SRF)Intrinsically disordered regionInositol 1,3,4,5,6-pentakisphosphate (produced by IPMK)Enhancement of DNA-binding activity oup.com
Inositol 1,4,5-Trisphosphate ReceptorsNot specifiedInositol 1,3,4,5,6-pentakisphosphateAntagonism of Ca2+-mobilizing activity nih.gov
SPX domain-containing proteinsBasic surface clusters5-InsP7 and 1,5-InsP8Regulation of phosphate homeostasis frontiersin.org

The binding of this compound to a protein is not a passive event; it frequently induces significant conformational changes that are central to its regulatory effects. These structural alterations can be understood as allosteric regulation, where binding at one site on the protein influences its activity at another, often distant, site.

A clear example of such conformational changes is observed in the enzyme inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IP5 2-K). nih.govnih.gov Crystallographic studies have revealed that IP5 2-K exists in different conformational states depending on substrate binding. The apo-form (unbound) displays an open conformation, while the nucleotide-bound form shows a half-closed conformation, and the inositide-bound form adopts a closed conformation. nih.govnih.gov These large conformational shifts, which involve the movement of two rigid domains, are essential for the enzyme's catalytic activity and substrate recognition. nih.govnih.gov The N-terminal lobe of the enzyme is particularly important for inositide binding and the subsequent conformational changes. nih.gov

Similarly, the binding of inositol polyphosphates to SPX domains triggers a conformational change within the domain, which is crucial for the allosteric regulation of proteins involved in phosphate homeostasis. nih.gov This structural rearrangement enables the SPX domain to interact with a variety of other proteins, thereby modulating their function in response to cellular phosphate levels. nih.gov

The binding of different IP5 isomers can also lead to distinct structural outcomes. For example, when comparing the binding of IP5(4) and IP5(6) to the CPH domain, it was found that while both bind in the same region, they adopt very different orientations. d-nb.info The inositol ring of IP5(6) is rotated by approximately 90 degrees relative to IP5(4), resulting in fewer interactions and a smaller buried surface area, which explains its lower binding affinity. d-nb.info This highlights the structural basis for the specific recognition of different inositol phosphate isomers.

A key mechanism by which this compound modulates protein function is through competitive ligand binding. By competing with other signaling molecules for the same binding site on a protein, IP5 can either inhibit or enhance the protein's activity.

The regulation of Akt by myo-inositol pentakisphosphate is a classic example of competitive inhibition. d-nb.infonih.gov IP5 competes with the lipid second messenger PtdIns(3,4,5)P3 for binding to the PH domain of Akt. d-nb.info By displacing PtdIns(3,4,5)P3, IP5 prevents the recruitment of Akt to the plasma membrane, a critical step for its activation. d-nb.infonih.gov This competitive binding effectively dampens the Akt signaling pathway, which is involved in cell survival and proliferation.

Similarly, inositol 1,3,4,5,6-pentakisphosphate has been shown to act as a competitive antagonist of inositol 1,4,5-trisphosphate (IP3) receptors. nih.gov By binding to the receptor, it increases the concentration of IP3 required to elicit calcium efflux from intracellular stores. nih.gov This antagonistic effect suggests that IP5 can act as an endogenous regulator of IP3-mediated calcium signaling. nih.gov

Competitive binding assays have also been instrumental in dissecting the specificity of inositol polyphosphate interactions. For instance, in the context of the jasmonate receptor complex in plants, different InsP5 isomers exhibit large differences in their ability to compete with radiolabeled InsP6 for binding. oup.com These studies reveal a clear hierarchy of binding affinities, demonstrating the receptor's ability to discriminate between closely related inositol phosphate isomers. oup.com

Role in Protein Pyrophosphorylation as a Post-Translational Modification

In addition to its role as an allosteric regulator, this compound, particularly in its pyrophosphorylated form (PP-IPs or IP7/IP8), plays a crucial role as a phosphate donor in a unique type of post-translational modification known as protein pyrophosphorylation. mdpi.comtandfonline.com This process involves the transfer of the β-phosphate from a pyrophosphate moiety on the inositol ring to a pre-phosphorylated serine residue on a target protein. nih.govpnas.org

Inositol pyrophosphates, such as diphosphothis compound (IP7), are high-energy molecules that can directly donate their β-phosphate to a target protein. pnas.orgnih.govmerckmillipore.com This process generates a pyrophosphorylated protein, where a serine residue is modified with a diphosphate (B83284) group. pnas.org

For this transfer to occur, the target serine residue must first be "primed" by a conventional protein kinase, typically using ATP as the phosphate donor. pnas.orgresearchgate.net This initial phosphorylation creates a phosphoserine that is then a substrate for IP7-mediated pyrophosphorylation. pnas.orgpnas.org The pyrophosphate bond in IP7 has a high phosphorylation potential, comparable to or even exceeding that of ATP, enabling this subsequent phosphate transfer. pnas.org

Several proteins have been identified as targets for IP7-mediated pyrophosphorylation. For example, the β subunit of the AP-3 complex (AP3B1), which is involved in HIV-1 release, is a known target. pnas.orgnih.govmerckmillipore.com The pyrophosphorylation of AP3B1 modulates its interaction with the motor protein Kif3A, thereby affecting viral particle release. nih.govmerckmillipore.com Other identified targets include nucleolar proteins like NOLC1 and TCOF, as well as the transcription factor Gcr1 in yeast. portlandpress.com

A remarkable feature of protein pyrophosphorylation by inositol pyrophosphates is that the transfer of the β-phosphate from the donor to the acceptor phosphoserine can occur non-enzymatically. tandfonline.comportlandpress.comfrontiersin.org This phosphotransfer is, however, dependent on the presence of divalent cations, with a preference for magnesium (Mg2+). portlandpress.comfrontiersin.org

The non-enzymatic nature of this reaction suggests that the inherent chemical properties of the inositol pyrophosphate and the primed phosphoserine residue, within a specific protein context, are sufficient to drive the reaction forward. portlandpress.com The target proteins for pyrophosphorylation often contain serine-rich regions flanked by acidic amino acids, which is thought to facilitate this process. frontiersin.org

Moreover, there is evidence for the formation of protein complexes that may facilitate and regulate pyrophosphorylation. For example, the inositol hexakisphosphate kinase 1 (IP6K1), which synthesizes 5-InsP7, has been shown to interact with several of its pyrophosphorylation targets, as well as with the priming kinase CK2. portlandpress.com This suggests the assembly of a substrate-CK2-IP6K complex that could allow for the coordinated pre-phosphorylation and subsequent pyrophosphorylation of the target protein, providing a mechanism to regulate this otherwise enzyme-independent modification. portlandpress.com

Regulation of Chromatin Structure and Gene Expression

This compound (IP5) is a key signaling molecule that operates at the nucleus's core, profoundly influencing the structure of chromatin and the subsequent expression of genes. Its regulatory roles are multifaceted, extending from the direct modulation of chromatin remodeling complexes to influencing transcriptional activity and the processing and export of messenger RNA (mRNA).

Influence on Chromatin Remodeling Complexes

Inositol polyphosphates, including IP5, have been identified as significant modulators of ATP-dependent chromatin remodeling complexes, which are crucial for altering nucleosome positioning and thereby regulating gene accessibility. h1.conih.govunipa.it Research has demonstrated that different inositol polyphosphates can have distinct and sometimes opposing effects on the activity of these complexes.

Specifically, in vitro studies have shown that while inositol hexakisphosphate (IP6) inhibits the nucleosome mobilization activities of complexes like NURF, ISW2, and INO80, inositol tetrakisphosphate (IP4) and this compound (IP5) act as stimulators for the yeast SWI/SNF complex. h1.conih.govunipa.itportlandpress.com The SWI/SNF complex plays a critical role in making DNA more accessible to transcription factors. The stimulation of its activity by IP5 suggests a direct mechanism by which this signaling molecule can promote a more open chromatin state, facilitating gene transcription. h1.coelifesciences.orgresearchgate.net

The functional significance of this regulation is underscored by in vivo studies in yeast. Mutations in the genes encoding the kinases responsible for producing IP4, IP5, and IP6 have been shown to impair transcription, providing a clear link between inositol polyphosphate metabolism, chromatin remodeling, and gene expression. h1.conih.gov For instance, mutations in the ARG82/IPK2 gene, which encodes a nuclear inositol polyphosphate kinase, lead to defective remodeling of the PHO5 promoter and inefficient recruitment of the SWI/SNF and INO80 complexes. nih.gov Inositol polyphosphate multikinase (IPMK), a key enzyme in IP metabolism, physically interacts with the SWI/SNF complex, further highlighting the direct connection between inositol phosphate signaling and chromatin remodeling machinery. elifesciences.orgelifesciences.org

Table 1: Influence of Inositol Polyphosphates on Chromatin Remodeling Complexes
Inositol PolyphosphateChromatin Remodeling ComplexEffectReference
This compound (IP5)SWI/SNFStimulates h1.conih.govunipa.itportlandpress.com
Inositol tetrakisphosphate (IP4)SWI/SNFStimulates h1.conih.govunipa.it
Inositol hexakisphosphate (IP6)NURFInhibits h1.conih.govportlandpress.com
Inositol hexakisphosphate (IP6)ISW2Inhibits h1.conih.govportlandpress.com
Inositol hexakisphosphate (IP6)INO80Inhibits h1.conih.govportlandpress.comresearchgate.net

Modulation of Transcriptional Activity and Gene-Specific Regulation

The influence of IP5 on chromatin remodeling directly translates into the modulation of transcriptional activity. By promoting a more open chromatin structure, IP5 can facilitate the binding of transcription factors and the assembly of the transcriptional machinery at gene promoters. nih.gov

A well-studied example of gene-specific regulation by inositol polyphosphates is the phosphate-responsive (PHO) gene system in yeast, particularly the PHO5 gene. nih.gov The induction of PHO5 upon phosphate starvation requires extensive chromatin remodeling at its promoter. Studies have shown that mutations in the inositol polyphosphate kinase gene ARG82/IPK2 impair the remodeling of the PHO5 promoter, leading to reduced gene induction. nih.gov This suggests that inositol polyphosphates, including IP5, are essential for the efficient recruitment of chromatin remodeling complexes like SWI/SNF and INO80 to phosphate-responsive promoters, thereby controlling their transcriptional output. nih.govuniprot.org

Furthermore, the enzyme responsible for the synthesis of IP5 from IP4, inositol polyphosphate multikinase (IPMK), has been shown to act as a transcriptional cofactor. oup.com In yeast, IPMK (also known as Arg82) physically associates with the transcription factor Mcm1 to regulate arginine-responsive genes. oup.com In mammalian cells, IPMK associates with the serum response factor (SRF) and is crucial for the serum-stimulated transcription of immediate-early genes. oup.com This dual functionality of IPMK as both an enzyme producing a key signaling molecule (IP5) and as a direct participant in transcriptional complexes highlights the intricate integration of metabolic signaling and gene regulation.

Involvement in RNA Processing and mRNA Export from the Nucleus

While the direct role of IP5 in RNA processing and mRNA export is less characterized, its metabolic product, inositol hexakisphosphate (IP6), is known to be a crucial player in these processes. pnas.orgnih.govmdpi.com The synthesis of IP6 from IP5 is catalyzed by inositol-pentakisphosphate 2-kinase (IPPK). uniprot.orguniprot.org Given that IP5 is the direct precursor to IP6, the regulation of IP5 levels is intrinsically linked to the functions of IP6.

IP6 has been shown to be involved in the export of messenger RNA (mRNA) from the nucleus to the cytoplasm. pnas.orgnih.govmdpi.com This process is essential for protein synthesis and is mediated by the nuclear pore complex. IP6 facilitates the activity of the DEAD-box ATP-dependent RNA helicase DDX19 by enhancing its interaction with the nucleoporin Gle1. mdpi.com Knockdown of the IPPK gene, which would lead to a decrease in IP6 production, has been shown to selectively affect the export of a subset of RNAs, including those involved in cell cycle regulation and inflammatory responses. mdpi.com

Moreover, IP6 acts as a structural cofactor for the mRNA editing enzyme ADAR2, which converts adenosine (B11128) to inosine (B1671953) in pre-mRNAs. nih.gov Although these functions are attributed to IP6, the cellular pool of IP5 serves as the immediate substrate for its synthesis, positioning IP5 at a critical regulatory node for these essential nuclear events.

Crosstalk with Other Signaling Pathways

IP5 does not function in isolation; its actions are intricately woven into the broader network of cellular signaling. It integrates with other major signaling pathways, notably the phosphoinositide signaling network and pathways governing cellular energy homeostasis.

Integration with Phosphoinositide Signaling Networks

The phosphoinositide signaling pathway is a cornerstone of cellular communication, regulating a vast array of processes including cell growth, survival, and migration. mdpi.com A key axis of this network is the PI3K/Akt pathway. mdpi.com Class I phosphoinositide 3-kinases (PI3Ks) phosphorylate phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). mdpi.com PIP3 at the plasma membrane serves as a docking site for proteins containing pleckstrin homology (PH) domains, such as the serine/threonine kinase Akt and its activating kinase PDK1. mdpi.comscientificarchives.com

This compound has emerged as a regulator of this pathway. Research has shown that IP5 can inhibit the PI3K/Akt pathway. semanticscholar.org Specifically, IP5 has been found to inhibit FGF-2-induced cell survival to a similar extent as known Akt inhibitors. semanticscholar.org This inhibitory action is thought to be mediated through the interaction of IP5 with the PH domains of key signaling proteins, thereby interfering with their recruitment to the membrane and subsequent activation.

Furthermore, chemically modified derivatives of IP5, such as 2-O-Bn-InsP5, have been shown to bind to the PH domain of PDK1, inhibiting the assembly of a protein complex between PLCγ1 and PDK1. mdpi.comsemanticscholar.org This demonstrates that inositol polyphosphates can act as modulators of critical protein-protein and protein-lipid interactions within the phosphoinositide signaling cascade. The ability of IP5 and its derivatives to target multiple nodes within this pathway, including both Akt and PDK1, highlights its potential as a significant crosstalk regulator. mdpi.comsemanticscholar.org

Table 2: Crosstalk of this compound with the PI3K/Akt Pathway
CompoundTarget Protein/DomainMechanism of ActionDownstream EffectReference
This compound (IP5)AktInhibition of FGF-2-induced activationReduced cell survival and migration semanticscholar.org
2-O-Bn-InsP5 (IP5 derivative)PDK1 PH domainBinds to PH domain, inhibits PLCγ1-PDK1 complex formationInhibition of cancer cell growth mdpi.comsemanticscholar.org
2-O-Bn-InsP5 (IP5 derivative)AktInhibition of phosphorylationPro-apoptotic and anti-tumor properties researchgate.net

Modulation of ATP Synthesis and Cellular Energy Homeostasis

The synthesis of highly phosphorylated inositol species, including inositol pyrophosphates which are synthesized from IP5 and IP6, is energetically demanding and thus tightly linked to the cell's energy status. researchgate.netfrontiersin.org The enzymes that synthesize inositol pyrophosphates, such as IP6 kinases (IP6Ks), have a low affinity for ATP, meaning their activity is sensitive to the cellular ATP/ADP ratio. researchgate.net An increase in the ATP/ADP ratio, for instance following glucose stimulation, leads to a rapid rise in the concentration of inositol pyrophosphates. researchgate.net This positions the inositol phosphate network as a sensor of cellular energy levels.

Conversely, inositol polyphosphates and pyrophosphates play an active role in regulating cellular energy homeostasis. annualreviews.organnualreviews.org Disrupting the synthesis of inositol phosphates has been shown to have significant impacts on metabolic processes. For example, in yeast, deletion of the IP6 kinase KCS1 leads to a substantial increase in cellular ATP levels and a shift towards a highly glycolytic state. frontiersin.orgnih.gov This suggests that the products downstream of IP5 are involved in a feedback loop that controls ATP levels.

While the direct role of IP5 in modulating ATP synthesis is part of a larger network effect, its position as a key precursor to inositol pyrophosphates like 5-IP7 and IP8 makes it central to this regulatory system. annualreviews.orgbohrium.com These pyrophosphates are increasingly recognized as critical mediators of metabolic homeostasis, influencing everything from phosphate sensing to insulin (B600854) signaling. annualreviews.organnualreviews.org Therefore, the regulation of IP5 synthesis and turnover is a crucial element in the cell's ability to balance energy production and consumption. creative-proteomics.comnih.gov

Interplay with Calcium Signaling Pathways

This compound (InsP₅) is a highly phosphorylated inositol polyphosphate that exists at significant basal concentrations within many mammalian cells. portlandpress.com While inositol 1,4,5-trisphosphate (InsP₃) is widely recognized as the primary second messenger responsible for mobilizing calcium (Ca²⁺) from intracellular stores nih.govcapes.gov.brsemanticscholar.orgwikipedia.orgwikipedia.org, the role of InsP₅ in calcium signaling is more nuanced, characterized by indirect modulation and regulation rather than direct Ca²⁺ release. Research indicates that InsP₅ and its metabolites influence calcium signaling through interactions with ion channels, Ca²⁺-sensing proteins, and by serving as precursors to other potent signaling molecules.

Studies investigating the direct effects of InsP₅ on Ca²⁺ release have shown limited activity. For example, experiments on isolated sarcoplasmic reticulum vesicles from cardiac muscle demonstrated that while InsP₃ and inositol tetrakisphosphate (InsP₄) could induce Ca²⁺ release, InsP₅ had no such effect. journals.co.za Similarly, in human A431 carcinoma cells, which contain high basal levels of InsP₅, stimulation with the Ca²⁺-mobilizing agonist bradykinin (B550075) caused only slight changes in InsP₅ levels, in stark contrast to the rapid and transient increase in InsP₃. portlandpress.com

However, InsP₅ has been shown to modulate the activity of calcium channels. In vascular smooth muscle cells from the rat portal vein, intracellular application of D-myo-inositol 1,3,4,5,6-pentakisphosphate (InsP₅) alone did not affect the current through L-type Ca²⁺ channels. nih.gov Yet, when co-applied with inositol hexakisphosphate (InsP₆), it stimulated inward Ba²⁺ current, indicating a synergistic or permissive role in channel modulation. nih.gov This stimulatory effect was found to be dependent on the activity of Protein Kinase C (PKC). nih.gov

A significant aspect of InsP₅'s role in calcium signaling stems from its function as a precursor to inositol pyrophosphates, such as diphosphothis compound (InsP₇ or PP-InsP₅). These molecules are emerging as critical regulators of diverse cellular processes. In pancreatic β-cells, InsP₅ is a substrate for inositol hexakisphosphate kinases (IP6Ks), leading to the formation of InsP₇. doi.org This metabolite has been shown to play an active role in regulating intracellular Ca²⁺ oscillations, which are crucial for triggering insulin exocytosis. researchgate.netacs.org Specifically, the light-induced release of 5-PP-InsP₅ in MIN6 β-cells led to a transient reduction in Ca²⁺ oscillations, providing evidence for its direct involvement in modulating calcium dynamics. acs.org

Furthermore, InsP₅ interacts with proteins that are central to calcium-dependent events like neurotransmitter release. Synaptotagmin (B1177969), a key Ca²⁺ sensor in regulated exocytosis, has been shown to bind to a range of inositol polyphosphates, including InsP₅. pnas.orgresearchgate.net This interaction could potentially modulate the function of synaptotagmin and its role in the synaptic vesicle cycle.

Indirectly, InsP₅ may also influence calcium signaling by participating in the maintenance of phosphate homeostasis. The phosphate exporter XPR1, which plays a role in preventing intracellular phosphate accumulation and potential calcium phosphate precipitation, binds to inositol polyphosphates, including derivatives of InsP₅. uniprot.org By helping to regulate phosphate levels, InsP₅ contributes to preserving the integrity of calcium signaling pathways. uniprot.org

The table below summarizes key research findings on the interaction between this compound and calcium signaling pathways.

Research FindingCell/System StudiedKey ObservationReference
Direct Effect on Ca²⁺ ReleaseCardiac Sarcoplasmic Reticulum VesiclesInsP₅ had no effect on Ca²⁺ release, unlike InsP₃ and InsP₄. journals.co.za
Modulation of L-type Ca²⁺ ChannelsRat Portal Vein Smooth Muscle CellsInsP₅ alone had no effect, but in combination with InsP₆, it stimulated Ca²⁺ channel current via a PKC-dependent mechanism. nih.gov
Regulation of Ca²⁺ Oscillations (via its metabolite InsP₇)MIN6 Pancreatic β-cellsPhotorelease of 5-PP-InsP₅ (a metabolite of InsP₅) transiently reduced intracellular Ca²⁺ oscillations. acs.org
Interaction with Ca²⁺-Sensing ProteinsIn vitro binding assaysInsP₅ binds to synaptotagmin I, a key Ca²⁺ sensor for exocytosis. pnas.org
Basal Levels in Response to AgonistHuman A431 Carcinoma CellsHigh basal levels of InsP₅ were only slightly affected by the Ca²⁺-mobilizing agonist bradykinin. portlandpress.com
Role as a Precursor in a Ca²⁺-dependent processPancreatic β-cellsInsP₅ is a substrate for IP6Ks to produce InsP₇, a molecule implicated in the regulation of insulin exocytosis. doi.org

Compound Reference Table

Cellular Functions and Regulatory Roles of Inositol Pentakisphosphate

Regulation of Intracellular Membrane Trafficking and Vesicular Dynamics

The family of inositol (B14025) polyphosphates, including IP5 and its downstream products, are integral to the orchestration of membrane trafficking, a process essential for maintaining cellular homeostasis, signaling, and structure. Their roles are diverse, influencing the budding, transport, and fusion of vesicles that shuttle cargo between different cellular compartments.

Inositol phosphates are critical regulators of both endocytosis, the process of internalizing substances, and exocytosis, the process of releasing substances from the cell. nih.gov Deficiencies in the enzymes that produce inositol pyrophosphates, which are synthesized from IP5 via IP6, lead to significant defects in endocytic pathways. nih.gov These molecules are thought to influence the interactions between clathrin, its adaptor proteins, and plasma membrane phospholipids (B1166683), which are essential for the formation of endocytic vesicles.

In the context of exocytosis, particularly in neurotransmission, higher inositol polyphosphates play a significant role. For example, diphosphoinositol pentakisphosphate (IP7), a derivative of IP5, has been shown to inhibit synaptic vesicle exocytosis by directly interacting with synaptotagmin (B1177969) 1, a key calcium sensor for membrane fusion. nih.gov Studies in PC12 cells and hippocampal neurons have demonstrated that decreasing IP7 levels leads to enhanced exocytosis. nih.gov Furthermore, presynaptic injection of IP5 and IP6 into the squid giant synapse has been shown to block synaptic transmission by interfering with vesicular fusion, without affecting the presynaptic calcium current. nih.gov This suggests that the inositol high-polyphosphate series is directly involved in the mechanics of vesicle fusion and exocytosis. nih.gov

ProcessKey Inositol Phosphate (B84403)Regulatory RoleMechanism of ActionExperimental Model
EndocytosisInositol Pyrophosphates (e.g., IP7)Major RegulatorInfluences interactions of clathrin adaptor proteins and membrane phospholipids.Yeast mutants
ExocytosisDiphosphothis compound (IP7)InhibitoryDirectly inhibits synaptotagmin 1, a key Ca2+ sensor for vesicle fusion. nih.govPC12 cells, Hippocampal neurons nih.gov
Synaptic TransmissionThis compound (IP5)InhibitoryBlocks vesicular fusion without altering presynaptic calcium current. nih.govSquid giant synapse nih.gov

Autophagy is a fundamental cellular process for degrading and recycling cellular components, and its regulation is tightly linked to lysosomal function. Inositol phosphates have emerged as important regulators in this pathway. The enzyme that produces IP5, inositol polyphosphate multikinase (IPMK), plays a role in promoting autophagy by targeting the transcription factor EB (TFEB), a master regulator of lysosomal biogenesis and autophagy. embopress.org

Furthermore, the metabolism of phosphoinositides on the lysosomal membrane is critical for the fusion of autophagosomes with lysosomes, a crucial step in the autophagic process. The enzyme INPP5E, an inositol polyphosphate‐5‐phosphatase, is localized to lysosomes and is necessary for this fusion. nih.gov It acts by decreasing the levels of lysosomal phosphatidylinositol 3,5‐bisphosphate (PI(3,5)P2), which in turn promotes the stabilization of actin filaments on the lysosomal surface, a requirement for fusion to occur. nih.gov Mutations in INPP5E that are found in patients with Joubert syndrome, a rare brain disorder, lead to defects in autophagy. nih.gov Additionally, signaling via inositol 1,4,5-trisphosphate (IP3) can trigger lysosome biogenesis through the release of calcium from the endoplasmic reticulum, which then activates TFEB. hbku.edu.qa

The precise control of synaptic vesicle recycling is paramount for sustained neurotransmission. Inositol phosphates are deeply involved in this cycle of exocytosis and endocytosis. The metabolism of phosphoinositides is crucial, as demonstrated in mice lacking synaptojanin 1, a polyphosphoinositide phosphatase. These mice show an accumulation of clathrin-coated vesicles and impaired synaptic vesicle recycling. capes.gov.brfrontiersin.org

The enzyme that synthesizes a key inositol pyrophosphate, inositol hexakisphosphate kinase 1 (IP6K1), plays a physiological role in the fine control of both synaptic vesicle exocytosis and their subsequent endocytic recycling. nih.gov Studies on IP6K1-knockout mice revealed an enhanced presynaptic release probability and dysregulated synaptic vesicle endocytosis at hippocampal synapses. nih.gov In the squid giant synapse, presynaptic injection of this compound was found to block synaptic transmission by preventing the fusion of vesicles with the presynaptic membrane. nih.gov This indicates that higher inositol polyphosphates are directly involved in the machinery of neurotransmitter release. nih.gov The intricate balance of phosphoinositide kinases and phosphatases thus ensures the efficient recycling of synaptic vesicles, which is essential for neuronal communication. nih.gov

Involvement in Cellular Stress Responses and Adaptation

Cells have evolved sophisticated mechanisms to respond and adapt to various forms of stress. This compound and its derivatives are key signaling molecules in these adaptive responses, helping to mediate the cellular reaction to conditions like oxidative stress and hypoxia.

Inositol phosphates are necessary for cellular adaptation to oxidative stress. mdpi.com Studies in yeast have shown that mutations in the enzymes that metabolize inositol pyrophosphates result in altered patterns of stress resistance. mdpi.com Myo-inositol, a precursor to IP5, has been shown to reduce inflammation and oxidative stress. nih.gov Supplementation with myo-inositol in human endothelial cells exposed to high glucose levels resulted in lower intracellular reactive oxygen species (ROS) levels. nih.govmdpi.com In plants, the accumulation of inositol has been linked to an increase in the activities of antioxidant enzymes, which helps to mitigate the effects of environmental stress. merckmillipore.com For instance, transgenic tobacco plants expressing an inositol monophosphatase gene showed increased inositol content, reduced levels of hydrogen peroxide, and higher antioxidant enzyme activities under cold stress. merckmillipore.com

Organism/Cell TypeInositol CompoundEffect on Oxidative StressObserved Mechanism
Yeast (Saccharomyces cerevisiae)Inositol PyrophosphatesAltered stress resistance patterns. mdpi.comMutations in metabolizing enzymes affect stress response. mdpi.com
Human Endothelial CellsMyo-inositolReduced intracellular ROS. nih.govmdpi.comAnti-inflammatory and antioxidant effects. nih.govmdpi.com
Plants (e.g., Tobacco)InositolIncreased tolerance to cold stress. merckmillipore.comModulation of antioxidant enzyme activities. merckmillipore.com

Hypoxia, or low oxygen availability, triggers a complex cellular response primarily mediated by the transcription factor Hypoxia-Inducible Factor-1α (HIF-1α). This compound plays a crucial negative regulatory role in this pathway. The enzyme that produces IP5, inositol polyphosphate multikinase (IPMK), and IP5 itself, regulate angiogenesis by inhibiting the expression of Vascular Endothelial Growth Factor (VEGF). nih.gov

The mechanism involves IP5 promoting the degradation of HIF-1α. embopress.orgnih.gov Under normal oxygen conditions, HIF-1α is hydroxylated, which allows the von Hippel-Lindau protein (pVHL) to recognize and tag it for proteasomal degradation. IP5 enhances this prolyl hydroxylation of HIF-1α, thereby promoting its degradation. nih.gov In cells where IPMK is deleted, HIF-1α is not efficiently recognized by pVHL, leading to its stabilization, increased VEGF expression, and enhanced angiogenesis. nih.gov This positions IP5 as a key molecule in modulating the cellular response to hypoxia.

Nutrient Sensing and Homeostasis (e.g., Phosphate Homeostasis)

This compound (IP5) is a key player in the intricate cellular signaling network that governs nutrient sensing and maintains metabolic equilibrium. A primary example of its role is in the regulation of phosphate homeostasis, a critical process for all living organisms. Cells must maintain an optimal intracellular concentration of inorganic phosphate (Pi) to ensure a sufficient supply for essential processes like DNA replication and energy metabolism, while avoiding the potentially toxic effects of excess Pi.

The sensing and response to cellular Pi levels are, in part, mediated by a family of proteins containing a Syg1/Pho81/XPR1 (SPX) domain. These SPX domains function as intracellular Pi sensors. Emerging evidence strongly suggests that inositol polyphosphates, including IP5 and inositol pyrophosphates (PP-InsPs) derived from it, act as signaling molecules that bind to SPX domains, thereby regulating the activity of the proteins they are part of. jmu.eduedgereg.net

Under conditions of phosphate sufficiency, higher levels of inositol polyphosphates are thought to promote the binding of these molecules to SPX domains. This interaction can, for instance, inhibit the activity of transcription factors that would otherwise activate genes associated with a phosphate starvation response. Conversely, when phosphate levels are low, a decrease in inositol polyphosphate concentrations leads to their dissociation from SPX domains, releasing the inhibition on these transcription factors and allowing the cell to adapt to the low-phosphate environment. jmu.edu In plants and yeast, this system is crucial for managing phosphate uptake, storage, and transport to maintain cellular homeostasis. edgereg.netnih.gov The bifunctional nature of certain enzymes that can both synthesize and break down PP-InsPs from inositol hexakisphosphate (IP6), a close relative of IP5, allows for a dynamic regulation of these signaling molecules in response to changes in cellular ATP and Pi concentrations. nih.gov

Control of Ion Channel Activity and Cellular Excitability

This compound is implicated in the fine-tuning of ion channel activity, which is fundamental to controlling cellular excitability and transmembrane signaling. Its effects have been noted on both calcium and potassium channels, influencing processes ranging from vascular smooth muscle contraction to neuronal activity.

Modulation of Specific Calcium Channels

Research has demonstrated that this compound, often in concert with inositol hexakisphosphate (IP6), can modulate the activity of L-type Ca2+ channels. nih.govnih.gov In rat portal vein myocytes, intracellular application of IP5 along with IP6 was found to stimulate the inward current through these channels. nih.govnih.gov This stimulatory effect is significant as L-type Ca2+ channels are key in regulating calcium homeostasis and contraction in vascular smooth muscle. nih.gov The mechanism of this modulation appears to involve Protein Kinase C (PKC), as the stimulatory effect of IP5 and IP6 on Ba2+ current (carried through Ca2+ channels) was abolished by PKC inhibitors. nih.govnih.gov This suggests that IP5 acts as an intracellular messenger that can influence physiological processes such as mediator-induced contractions of vascular smooth muscle cells. nih.gov The regulation of intracellular calcium is a complex process initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) to inositol (1,4,5) trisphosphate (IP3) and diacylglycerol, with IP3 triggering the initial release of calcium from intracellular stores. nih.govyoutube.comyoutube.com

Regulation of Potassium Channels and Membrane Potential

The regulation of potassium channels is crucial for setting the resting membrane potential and controlling the excitability of cells. sigmaaldrich.comguidetopharmacology.org While much of the research in this area has focused on phosphoinositides like phosphatidylinositol 4,5-bisphosphate (PIP2) as direct regulators of inwardly-rectifying potassium (Kir) channels, the broader family of inositol phosphates, including IP5, is part of the metabolic network that produces these key lipids. biorxiv.orgnih.govwikipedia.org The activity of Kir channels, which are critical for maintaining a stable resting membrane potential, is modulated by their interaction with PIP2. nih.govwikipedia.org In guard cells of plants, inositol hexakisphosphate has been identified as a physiological signal that regulates the K+-inward rectifying conductance in response to the stress hormone abscisic acid (ABA). nih.gov This highlights the role of highly phosphorylated inositols in controlling potassium channel activity and, consequently, cellular processes like stomatal closure. The intricate balance of kinases and phosphatases that determine the levels of various inositol phosphates and phosphoinositides is therefore essential for the proper regulation of membrane potential and cellular excitability. mdpi.com

Structural and Regulatory Roles in Ribosome Biogenesis

This compound plays a surprising and critical role in ribosome biogenesis, a fundamental process for all cellular life that involves the synthesis and assembly of ribosomes. wikipedia.org This function is independent of its role as a precursor to other signaling molecules and instead relies on the structural properties of one of its synthesizing enzymes.

Specifically, the enzyme inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IP5K), which converts a form of IP5 to inositol hexakisphosphate (IP6), has been shown to act as a molecular scaffold within the nucleolus, the primary site of ribosome biogenesis. nih.govnih.govresearchgate.net This scaffolding function of IP5K is essential for the efficient synthesis of ribosomal RNA (rRNA), a core component of ribosomes. nih.govnih.govresearchgate.net

IP5K has been found to interact with several key proteins that regulate rRNA synthesis, including protein kinase CK2, TCOF1, and upstream-binding-factor (UBF). nih.govnih.gov The structural integrity of the nucleolus and the rate of rRNA production are sensitive to the levels of IP5K, indicating its important architectural role. nih.govnih.gov This "moonlighting" function of IP5K, where it acts as a structural component in addition to its enzymatic activity, provides a novel mechanism for regulating protein synthesis and highlights the diverse cellular functions of proteins involved in inositol phosphate metabolism. nih.govnih.govresearchgate.net The regulation of ribosome biogenesis is tightly linked to cell growth and proliferation, with pathways like the PI3K-AKT-mTOR pathway playing a central role in coordinating these processes in response to extracellular signals. mdpi.com

Influence on DNA Repair and Replication Processes

The integrity of the genome is paramount for cell survival, and cells have evolved sophisticated mechanisms to repair DNA damage and ensure accurate DNA replication. mdpi.com Inositol phosphates have emerged as important contributors to these processes. While much of the direct evidence points to the involvement of inositol hexakisphosphate (IP6), the immediate product of IP5 phosphorylation, the metabolic proximity implies a crucial role for IP5 as its direct precursor.

Research has shown that IP6 is a key factor in stimulating the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair. nih.gov IP6 has been found to bind directly to the DNA-dependent protein kinase (DNA-PK), a central component of the NHEJ machinery, and to stimulate its activity in rejoining broken DNA ends. nih.gov The catalytic subunit of DNA-PK (DNA-PKcs) shares structural similarities with phosphatidylinositol 3-kinases, further linking inositol-related molecules to DNA repair. nih.govmdpi.com

Inositol Pentakisphosphate in Diverse Biological Systems

Plant Physiology and Development

In plants, the metabolism of inositol (B14025) phosphates is central to numerous aspects of physiology, including seed development, nutrient homeostasis, hormone signaling, and responses to environmental stress. Inositol pentakisphosphate is a pivotal compound within this metabolic network.

This compound is the immediate precursor to phytic acid (InsP6), the primary storage form of phosphorus in the seeds of many plant species. nih.govoup.com Phytic acid can account for up to 75% of the total phosphorus in seeds, where it forms complexes with essential mineral cations such as iron, zinc, potassium, and magnesium, storing them for use during germination and seedling growth. nih.govoup.comcambridge.org

The final step in the biosynthesis of phytic acid is the phosphorylation of InsP5. This reaction is catalyzed by the enzyme inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IPK1). nih.govresearchgate.net The IPK1 enzyme specifically transfers a phosphate (B84403) group to the 2-hydroxyl position of the myo-inositol ring of InsP5, yielding InsP6. nih.gov Consequently, the activity of IPK1 is a critical control point in determining the amount of phytic acid accumulated in seeds. nih.govresearchgate.net Genetic studies in various crops, including wheat and Arabidopsis, have demonstrated that disrupting the function of the IPK1 gene leads to a significant reduction in seed phytic acid content and a corresponding accumulation of its precursor, this compound. oup.comnih.govresearchgate.net This has been a key strategy in developing "low phytic acid" (lpa) crops to improve the bioavailability of minerals for human and animal nutrition. nih.govpnas.org

Table 1: Key Enzymes and Products in the Final Step of Phytic Acid Biosynthesis

Precursor Enzyme Product Biological Significance in Seeds

The proper regulation of phosphate (Pi) homeostasis is crucial for plant survival. Plants have evolved a sophisticated system to sense internal phosphate levels and adjust their acquisition and use accordingly. Inositol pyrophosphates (PP-InsPs), which are derivatives of inositol phosphates including InsP5 and InsP6, have emerged as central signaling molecules in this process. nih.govresearchgate.net These molecules act as intracellular messengers that signal the plant's phosphate status.

The sensing of these PP-InsP signals is mediated by proteins containing a specific domain known as the SPX domain. nih.govresearchgate.net The interaction between PP-InsPs and SPX domain proteins regulates the activity of key transcription factors, such as PHOSPHATE STARVATION RESPONSE 1 (PHR1), which in turn controls the expression of a suite of phosphate starvation response (PSR) genes. researchgate.net

The conversion of this compound to InsP6 by the IPK1 enzyme is a critical juncture for this signaling pathway. oup.com Mutants lacking functional IPK1 exhibit a build-up of InsP5 and a sharp decrease in the levels of InsP6 and its pyrophosphorylated derivatives, InsP7 and InsP8. oup.comnih.govfrontiersin.org This disruption leads to a faulty perception of the plant's internal phosphate status. Consequently, these mutants often display excessive phosphate accumulation and the inappropriate activation of PSR genes, even when grown in phosphate-sufficient conditions. nih.govoup.comnih.govfrontiersin.org This demonstrates that the efficient conversion of InsP5 is essential for generating the downstream signaling molecules required for accurate phosphate sensing and maintaining homeostasis. oup.comuni-bonn.de

There is significant evidence linking inositol phosphates, including InsP5, to the signaling pathways of major plant hormones. This compound and its product, InsP6, have been identified as integral components of the receptor complexes for the hormones auxin and jasmonate. researchgate.netbiologists.com Specifically, InsP6 was co-crystallized with the auxin receptor TIR1, suggesting it acts as a structural cofactor necessary for the receptor's function. researchgate.netbiologists.com

While InsP6 is found in the receptor complex, the role of its precursor, InsP5, is also implicated. In a mutant of Arabidopsis thaliana with reduced levels of InsP6, and therefore elevated levels of InsP5, researchers noted that auxin signaling pathways did not appear to be defective. nih.gov This has led to the hypothesis that InsP5 may be able to compensate for the lack of InsP6 in the context of auxin receptor function, highlighting a potential direct role for InsP5 in hormone signaling. nih.gov

Furthermore, the metabolism of InsP5 is connected to abscisic acid (ABA) signaling. Studies have shown that mutations in the IPK1 gene, which catalyzes the conversion of InsP5 to InsP6, can alter a plant's sensitivity to ABA. nih.gov The broader inositol phosphate pathway is also involved, as levels of inositol trisphosphate (InsP3) have been shown to increase in response to ABA and salt stress. nih.gov

The metabolic pathway involving this compound is integral to how plants respond to various environmental challenges. Inositol pyrophosphates, which are synthesized from the InsP6 produced from InsP5, are recognized as crucial signaling molecules in the adaptation to a range of abiotic and biotic stresses. nih.govfrontiersin.org

Targeted disruption of the pathway at the InsP5 to InsP6 conversion step has revealed specific roles in stress tolerance. A rice mutant with a defective IPK1 gene, which results in higher levels of InsP5, demonstrated enhanced tolerance to both salt and drought stress. nih.gov This suggests that altering the balance between InsP5 and its derivatives can modulate stress response pathways, potentially by influencing osmotic adjustment or other protective mechanisms. nih.govresearchgate.net

Fungal and Microbial Biology

In fungi, particularly pathogenic species, the inositol phosphate pathway is a critical signaling cascade that governs virulence and the ability to adapt to the host environment.

The biosynthesis of inositol polyphosphates is essential for the pathogenicity of several fungi, including the major human pathogen Cryptococcus neoformans. nih.govscienceopen.com This pathway involves the sequential phosphorylation of lower inositol phosphates to produce a variety of signaling molecules. tandfonline.com

Within this pathway, the pyrophosphorylated derivative of this compound, known as diphosphothis compound (PP-IP5 or IP7), has been identified as a paramount signaling molecule for fungal virulence. nih.govtandfonline.comfrontiersin.org The synthesis of IP7 is dependent on a cascade of inositol polyphosphate kinases (IPKs). researchgate.net Studies using gene deletion mutants of C. neoformans have shown that while various inositol phosphates are important, the loss of IP7 has the most profound negative effect on the fungus's ability to cause disease. scienceopen.comfrontiersin.org

IP7 is crucial for the fungus to adapt its metabolism within the host, for proper recognition by the host's immune system, and for its ability to disseminate and cause infection. tandfonline.comfrontiersin.org Because the fungal IPK enzymes have limited homology to their human counterparts, the inositol phosphate pathway, and specifically the enzymes that regulate the flux of InsP5 and its derivatives, are being investigated as promising targets for the development of novel antifungal drugs. nih.govtandfonline.com

Table 2: Role of this compound Derivatives in Fungal Pathogenesis

Compound Precursor Role in Cryptococcus neoformans Implication

Regulation of Quorum Sensing and Biofilm Formation in Bacteria

The direct role of this compound in regulating quorum sensing and biofilm formation in bacteria is not as extensively characterized as in eukaryotes. Bacterial cell-to-cell communication, or quorum sensing, primarily relies on the production and detection of signaling molecules called autoinducers to coordinate collective behaviors. Similarly, biofilm formation is a complex process involving attachment to surfaces and the production of an extracellular polymeric substance matrix.

While inositol and its phosphorylated derivatives are ubiquitous in eukaryotes, their signaling roles in prokaryotes are less understood. Some gut bacteria, such as Bacteroides thetaiotaomicron, possess enzymes homologous to mammalian inositol phosphate phosphatases. These enzymes can hydrolyze inositol hexaphosphate (IP6), the precursor from which IP5 is often derived in eukaryotes, suggesting a role for inositol phosphate metabolism in the gut microbiome. This activity can release essential nutrients like phosphate and inositol and impact host-cell signaling. nih.gov However, a direct mechanistic link between IP5 itself and the core machinery of bacterial quorum sensing or biofilm regulation remains an area for further investigation.

Metabolism and Function in Parasitic Protozoa (e.g., Trypanosoma brucei)

In the parasitic protozoan Trypanosoma brucei, the causative agent of African trypanosomiasis, inositol phosphate metabolism is essential for the parasite's survival and developmental progression. The synthesis of IP5 is a key step in a pathway that regulates critical life cycle transitions.

The enzyme inositol polyphosphate multikinase (IPMK) in T. brucei is responsible for phosphorylating inositol 1,4,5-trisphosphate (IP3) to generate inositol tetrakisphosphate (IP4) and subsequently this compound (IP5). nih.gov These molecules are then further phosphorylated to create inositol hexakisphosphate (IP6) and various inositol pyrophosphates (PP-IPs). nih.gov

Genetic studies have demonstrated the critical nature of this pathway. The knockdown of the IPMK gene or mutations that inactivate its catalytic function have significant consequences for the parasite, affecting its survival, development, and metabolism. nih.gov Specifically, IPMK and its products, including IP5, play a crucial role in regulating the transformation between the bloodstream form and the insect procyclic form of the parasite. nih.gov Perturbations in this pathway lead to changes in the expression of key surface proteins and alterations in mitochondrial activity, effectively triggering developmental changes that are normally host- or vector-specific. nih.gov The substrates and products of IPMK are believed to act as second messengers, interacting with a network of proteins that control the parasite's energy metabolism and developmental programs. nih.govnih.gov

Table 1: Key Enzymes in T. brucei Inositol Phosphate Metabolism

Enzyme Abbreviation Function Reference
Inositol Polyphosphate Multikinase IPMK Phosphorylates IP3 to produce IP4 and IP5. nih.gov
This compound Kinase IP5K Further phosphorylates IP5. nih.gov

Invertebrate Model Organism Studies

Genetic and Biochemical Studies in Saccharomyces cerevisiae (Yeast)

The budding yeast Saccharomyces cerevisiae has been an invaluable model for dissecting the complex pathways of inositol phosphate synthesis and function. In yeast, IP5 is a central intermediate in the production of highly energetic inositol pyrophosphates, such as diphosphothis compound (PP-IP5, also known as IP7). These molecules are implicated in a wide array of cellular processes, including stress responses, telomere maintenance, and the regulation of cellular energy metabolism. nih.gov

Two key kinases, Kcs1 and Vip1, are responsible for the synthesis of inositol pyrophosphates from IP6, which is itself derived from IP5. mdpi.com Kcs1 primarily phosphorylates IP6 at the 5-position to generate 5-PP-IP5. mdpi.com The metabolism of these molecules is tightly controlled not only by kinases but also by phosphatases. A notable enzyme is Siw14, a phosphatase that specifically dephosphorylates 5-PP-IP5, converting it back to IP6. nih.govnih.gov The deletion of the SIW14 gene leads to a significant increase in the cellular levels of IP7, highlighting its role as a critical regulator of inositol pyrophosphate homeostasis. rolfeslab.org

Genetic and biochemical analyses in yeast have revealed that the precise balance of inositol phosphate species is crucial for normal cellular function. These molecules act as signaling messengers that intersect with major metabolic and signaling networks, influencing everything from ribosome biogenesis to phosphate homeostasis. pnas.org

Table 2: Selected Proteins in Yeast Inositol Pyrophosphate Metabolism

Gene/Protein Function Role Reference
Kcs1 Inositol hexakisphosphate kinase Synthesizes 5-PP-IP5 (IP7) from IP6. mdpi.com
Vip1 PP-IP5 kinase Synthesizes inositol pyrophosphates from IP6. mdpi.com
Siw14 Inositol pyrophosphate phosphatase Dephosphorylates 5-PP-IP5 (IP7) back to IP6. nih.govnih.gov

Analysis in Dictyostelium discoideum (Slime Mold)

The social amoeba Dictyostelium discoideum has served as a pioneering model organism for the discovery and characterization of inositol pyrophosphates. nih.gov Research in this organism has revealed a complex metabolism where IP5 isomers are key precursors for higher-order pyrophosphorylated inositols. nih.govplos.org

Studies have shown that D. discoideum possesses at least three different isomers of this compound. nih.govresearchgate.netresearchgate.net These IP5 molecules are extensively metabolized into inositol pyrophosphates, primarily IP7 and IP8. nih.govplos.org The synthesis of these high-energy molecules is linked to the developmental program of the amoeba, with levels of IP8 showing a notable increase during the transition to multicellularity. nih.gov The high concentration of these compounds in Dictyostelium has even permitted the structural resolution of specific isomers by NMR, identifying 5PP-IP5 as a key IP7 isomer. nih.govplos.org

The enzymes responsible for this conversion include an IP6 kinase (Ip6k) and a PP-IP5 kinase (Ppip5k). nih.gov Analysis of knockout strains for these enzymes has uncovered a more complex metabolic network than previously thought, with evidence for additional, yet-to-be-identified enzymes involved in inositol pyrophosphate synthesis. nih.govnih.gov The use of analytical techniques like polyacrylamide gel electrophoresis (PAGE) has been instrumental in resolving and quantifying the different inositol phosphate species in D. discoideum, revealing that the cellular abundance of inositol pyrophosphates is significantly higher than previously estimated by other methods. nih.govresearchgate.net

Research Using Caenorhabditis elegans and Drosophila melanogaster Models

Caenorhabditis elegans (Nematode)

In the nematode C. elegans, inositol phosphate signaling is critical for development and behavior. The pathway leading to IP5 is initiated by the hydrolysis of PIP2 to generate IP3. The enzyme inositol polyphosphate multikinase, IPMK-1, then sequentially phosphorylates IP3 to produce higher inositol phosphates, including inositol 1,3,4,5,6-pentakisphosphate (IP5). pnas.org

Research using C. elegans has linked this pathway to several fundamental biological processes. Deletion of the ipmk-1 gene results in developmental defects, such as retarded postembryonic growth, and behavioral abnormalities, including a lengthened defecation cycle. nih.gov This is due to the role of the IP3 signaling pathway in dynamically regulating intracellular calcium levels, which are essential for these rhythmic behaviors. nih.gov Further studies have revealed that the inositol phosphate pathway, including the production of IP5 and its subsequent conversion to IP6, is coupled to the regulation of the RNA interference (RNAi) machinery and pathogen defense. pnas.org The proper assembly of integrin adhesion complexes in muscle cells also requires IPMK-1, indicating a role for inositol phosphate signaling in maintaining tissue integrity. biorxiv.org The balance of inositol phosphate metabolism is maintained by enzymes like the inositol 5-phosphatase IPP-5, which acts to negatively regulate IP3 signaling. nih.gov

Drosophila melanogaster (Fruit Fly)

Studies have shown that both the synthesis and catabolism of myo-inositol must be carefully balanced. nih.govmdpi.com Dysregulation of the Inos gene, leading to excessive levels of MIPSp, results in severe developmental defects and pupal lethality. nih.govresearchgate.net Conversely, dietary supplementation with inositol has been shown to reduce obesity-like phenotypes and high blood glucose levels in larvae fed high-sucrose diets. nih.govnih.govresearchgate.net The expression of the Inos gene itself is regulated by dietary inositol, demonstrating a homeostatic feedback mechanism. nih.govnih.gov While these studies emphasize the critical role of the foundational steps of inositol metabolism, they establish the context in which IP5 and other downstream signaling molecules operate to control essential cellular processes. nih.govnih.gov

Advanced Methodologies for Inositol Pentakisphosphate Research

Analytical Chemistry Techniques for Identification and Quantification

Precise identification and quantification of IP5 isomers from complex biological samples are foundational to understanding their cellular functions. High-performance liquid chromatography, mass spectrometry, and nuclear magnetic resonance spectroscopy are the cornerstone analytical techniques in this endeavor.

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of the numerous inositol (B14025) phosphate (B84403) isomers. nih.govspringernature.com Strong anion exchange (SAX) chromatography is a frequently used method, where the separation is based on the number and position of the phosphate groups. The choice of the column is critical; for instance, PA-10 and PA-100 anion exchange columns are effective for separating isomers of inositol phosphates with varying numbers of phosphate groups. acs.org

The resolution of HPLC separation can be significantly enhanced by optimizing the mobile phase, particularly the pH. nih.govspringernature.com Altering the pH can change the charge state of the inositol phosphates, thereby affecting their retention time on the anion exchange column and allowing for better separation of closely related isomers. Gradient elution, where the concentration of the eluting salt is gradually increased, is also a key strategy to resolve complex mixtures of inositol phosphates. acs.org For the analysis of IP5 in food samples, HPLC with post-column derivatization, for example with iron (III) nitrate (B79036) for spectrophotometric detection, has been utilized.

Hydrophilic Interaction Liquid Chromatography (HILIC) presents another viable option for the separation of highly polar compounds like inositol phosphates. HILIC can be particularly sensitive to the position of the phosphate groups, offering an alternative approach for isomer separation. chromforum.org For instance, myo-inositol tri- and pentakisphosphates can be effectively separated using a Supelco® Ascentis® Express HILIC column. sigmaaldrich.com

Interactive Table: HPLC Columns for Inositol Phosphate Separation

Column Type Stationary Phase Typical Application Reference
Strong Anion Exchange (SAX) Quaternary ammonium (B1175870) functionalized polymer Separation of inositol phosphate isomers based on charge acs.org

Mass spectrometry (MS) provides high sensitivity and specificity for the analysis of inositol phosphates. When coupled with liquid chromatography (LC-MS/MS), it becomes a powerful tool for the identification and quantification of specific IP5 isomers in complex biological matrices. Electrospray ionization (ESI) is a commonly used ionization technique for inositol phosphates, which typically form multiply charged negative ions in the mass spectrometer. nih.gov

Tandem mass spectrometry (MS/MS) is crucial for distinguishing between isomers. By selecting a specific precursor ion (the molecular ion of an IP5 isomer) and fragmenting it, a characteristic fragmentation pattern is obtained. The primary fragmentation pathway for inositol phosphates involves the loss of HPO3. nih.gov These unique fragmentation patterns can serve as fingerprints for specific isomers, allowing for their confident identification. High-resolution mass spectrometry, for example using an Orbitrap mass analyzer, provides accurate mass measurements, further enhancing the specificity of detection. nih.gov

LC-Inductively Coupled Plasma-Mass Spectrometry (LC-ICP-MS) is an even more sensitive technique that has been shown to be up to three orders of magnitude more sensitive than 31P NMR for the analysis of inositol phosphate isomers in soil extracts. uea.ac.ukresearchgate.netuea.ac.ukuq.edu.au This method allows for the detection and speciation of various inositol phosphates, including scyllo-inositol pentakisphosphate, even in very small sample sizes. uea.ac.ukresearchgate.net HILIC can also be coupled with MS/MS for the analysis of inositol phosphates, though challenges in achieving complete separation of all isomers remain. nih.gov

Interactive Table: Mass Spectrometry Techniques for IP5 Analysis

Technique Ionization Method Key Advantages Reference
ESI-Orbitrap MS Electrospray Ionization High resolution and accurate mass measurements nih.gov
LC-MS/MS Electrospray Ionization Isomer-specific fragmentation patterns for identification nih.govnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for the detailed structural elucidation of inositol pentakisphosphate and its complexes with proteins. researchgate.netmdpi.com Both ¹H and ³¹P NMR are employed to gain insights into the phosphorylation pattern and stereochemistry of IP5 isomers. nih.govresearchgate.net The chemical shifts and coupling constants of the protons and phosphorus nuclei provide definitive information about the connectivity and spatial arrangement of the atoms within the molecule. nih.gov

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMQC (Heteronuclear Multiple Quantum Coherence), are particularly valuable. ¹H-¹H COSY experiments reveal which protons are coupled to each other, helping to assign the signals from the inositol ring. nih.gov ¹H-³¹P HMQC experiments correlate the proton signals with the signals of the directly attached phosphorus nuclei, providing unambiguous assignment of the phosphate groups to specific positions on the inositol ring. nih.gov

The use of isotopically labeled myo-inositol, such as ¹³C₆-myo-inositol, in combination with 2D NMR, allows for the tracing of metabolic pathways and the identification of inositol-derived signals in complex biological samples. nih.govacs.org BIRD-{¹H,¹³C}HMQC NMR experiments can selectively detect the ¹³C-labeled inositol phosphate pool, enabling the study of their metabolism within cells. acs.org Furthermore, NMR can be used to study the interaction of IP5 with proteins, providing information on the binding interface and any conformational changes that occur upon complex formation. nih.gov

Interactive Table: NMR Parameters for Inositol Phosphate Analysis

Nucleus NMR Experiment Information Obtained Reference
¹H 1D and 2D COSY Proton chemical shifts and coupling constants, proton connectivity nih.govnih.gov
³¹P 1D ¹H-decoupled Phosphorus chemical shifts, number and relative abundance of phosphate groups nih.gov
¹H, ³¹P 2D HMQC Correlation of proton and phosphorus signals for positional assignment of phosphates nih.gov

Biochemical and Enzymatic Assay Approaches

Understanding the dynamic regulation of IP5 levels requires robust biochemical and enzymatic assays to characterize the activities of the kinases and phosphatases that act upon it.

In vitro assays using recombinant enzymes are fundamental for characterizing the enzymes that metabolize this compound. These assays allow for the determination of key kinetic parameters such as the Michaelis constant (Km) and the catalytic efficiency (kcat/Km).

Kinase Assays: The activity of kinases that phosphorylate IP5, such as inositol 1,3,4,5,6-pentakisphosphate 2-kinases (IPK1), can be measured using radiometric assays. nih.gov These assays typically involve incubating the recombinant kinase with IP5 and radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP). researchgate.netacs.org The resulting radiolabeled inositol hexakisphosphate (IP6) is then separated from the unreacted ATP, often by HPLC, and the amount of incorporated radioactivity is quantified. For example, the recombinant Saccharomyces cerevisiae IPK1 (scIpk1) was shown to be highly selective for IP5 with a Km of 644 nM. nih.gov

Phosphatase Assays: The activity of phosphatases that dephosphorylate higher inositol phosphates to yield IP5 can be monitored by measuring the release of inorganic phosphate. A common method is the malachite green assay, which colorimetrically detects free phosphate. biorxiv.org Alternatively, phosphatase activity can be assessed by monitoring the degradation of a specific inositol phosphate substrate over time using HPLC or by using ¹³C-labeled substrates and NMR spectroscopy. biorxiv.orgasm.org

Interactive Table: Examples of Kinase and Phosphatase Assays for IP5 Metabolism

Enzyme Type Assay Principle Substrates Product Measured Reference
This compound Kinase Radiometric IP5, [γ-³²P]ATP [³²P]IP6 nih.govacs.org
Inositol Polyphosphate Phosphatase Colorimetric (Malachite Green) Higher Inositol Phosphates (e.g., IP6, IP7) Inorganic Phosphate biorxiv.org

To elucidate the function of IP5 as a signaling molecule, it is crucial to identify and characterize its protein binding partners. Isothermal titration calorimetry and surface plasmon resonance are powerful biophysical techniques for quantifying these interactions.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (dissociation constant, Kd), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding in a single experiment. unizar.esnih.govharvard.edu In a typical ITC experiment, a solution of IP5 is titrated into a solution containing the protein of interest, and the resulting heat changes are measured. This technique has been used to characterize the binding of various inositol phosphates to protein domains, such as Pleckstrin Homology (PH) domains. researchgate.net For example, ITC was used to determine that inositol 1,3,4,5-tetrakisphosphate and inositol 1,3,4-trisphosphate bind to the EST684797 PH domain with nanomolar affinities. researchgate.net

Surface Plasmon Resonance (SPR): SPR is a label-free optical biosensing technique that allows for the real-time monitoring of biomolecular interactions. biologymedjournal.comnih.govnih.gov In an SPR experiment, one of the binding partners (the ligand, e.g., a protein) is immobilized on a sensor chip surface. The other binding partner (the analyte, e.g., IP5) is then flowed over the surface. nih.govresearchgate.net Binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal. This allows for the determination of the association (ka) and dissociation (kd) rate constants, from which the equilibrium dissociation constant (Kd) can be calculated. SPR is a highly sensitive technique for studying the kinetics of protein-ligand interactions. nih.gov

Interactive Table: Comparison of ITC and SPR for IP5-Protein Binding Studies

Technique Principle Key Parameters Determined Advantages Reference
Isothermal Titration Calorimetry (ITC) Measurement of heat change upon binding Kd, n, ΔH, ΔS Provides a complete thermodynamic profile of the interaction in solution unizar.esnih.govharvard.edu

Radiolabeling Techniques for Metabolic Tracing

Radiolabeling serves as a highly sensitive and indispensable method for tracing the metabolic pathways of inositol phosphates, including this compound (InsP5). Due to the absence of a chromophore in the inositol ring, direct spectrophotometric detection is not feasible, making radiolabeling the standard approach for in vivo metabolic studies. nih.gov The primary technique involves introducing a radioactive isotope into the inositol molecule, which is then supplied to cells or organisms.

The most commonly used radiolabeled tracers are based on tritium (B154650) ([³H]) or, less frequently, carbon-14 (B1195169) ([¹⁴C]). nih.govlongdom.org These tracers, typically [³H]-myo-inositol, are added to the extracellular growth medium. researchgate.net Cells actively take up the labeled inositol, which is then incorporated into the cellular pool and enters the phosphoinositide cycle, leading to the synthesis of various radiolabeled inositol polyphosphates. nih.gov

To ensure accurate metabolic analysis, cells are typically grown in the presence of the radiolabel for a sufficient period to reach metabolic equilibrium, where the specific activity of the tracer is consistent across the inositol phosphate pool. Once equilibrium is achieved, the radiolabeled metabolites are extracted from the cells, usually through an acid-based procedure. nih.gov

Subsequent analysis and quantification of the extracted, radiolabeled this compound and other inositol phosphates are most commonly performed using strong anion exchange high-performance liquid chromatography (SAX-HPLC). nih.govresearchgate.net This chromatographic technique separates the different inositol phosphate isomers based on their charge. The detection of the radiolabeled molecules is achieved through one of two methods:

In-line Radioactivity Detection: The HPLC system is coupled directly to a radioactivity detector, which allows for rapid analysis but may offer lower sensitivity. nih.gov

Fraction Collection and Scintillation Counting: The eluate from the HPLC column is collected in fractions, and a scintillation cocktail is added to each. The radioactivity is then measured using a scintillation β-counter. While more labor-intensive, this method provides significantly higher sensitivity. nih.gov

These radiolabeling techniques have been fundamental in elucidating the complex metabolic pathways of inositol phosphates, identifying novel isomers, and understanding their turnover and response to cellular stimuli. nih.gov

IsotopeCommon Labeled MoleculeDetection MethodKey Feature
Tritium ([³H])[³H]-myo-inositolScintillation Counting, In-line Radioactivity DetectorHigh sensitivity, commonly used for metabolic tracing. nih.gov
Carbon-14 ([¹⁴C])[¹⁴C]-myo-inositolScintillation Counting, In-line Radioactivity DetectorLess common due to higher cost, used in specific tracing studies. nih.gov
Phosphorus-32 ([³²P])[³²P]-orthophosphateScintillation Counting, AutoradiographyLabels the phosphate groups, useful for studying kinase activity. longdom.org

Genetic and Molecular Biology Tools in Model Systems

Gene Knockout and Knockdown Strategies (e.g., CRISPR/Cas9, RNAi)

Genetic tools that permanently or transiently silence gene expression are pivotal for dissecting the function of enzymes involved in this compound metabolism. Gene knockout, which permanently inactivates a gene, and gene knockdown, which reduces its expression, allow researchers to observe the resulting phenotypic changes and infer the gene's role. idtdna.com

CRISPR/Cas9: The CRISPR/Cas9 system has emerged as a powerful and precise tool for gene knockout. idtdna.com This technology can be used to target and disrupt specific genes encoding for inositol phosphate kinases or phosphatases. A notable application has been in targeting this compound 2-Kinase 1 (IPK1), the enzyme that catalyzes the final step in phytic acid (InsP6) synthesis by phosphorylating InsP5. researchgate.netnih.govnih.gov In wheat, CRISPR/Cas9 was used to disrupt the TaIPK1.A gene. nih.gov Researchers designed guide RNAs to target the first and second exons, leading to small insertions or deletions (indels) in the gene sequence. researchgate.netnih.gov The resulting knockout lines exhibited a significant decrease in phytic acid content in the grains, alongside a desirable increase in the bioavailability of essential minerals like iron and zinc. researchgate.netnih.gov This demonstrates the utility of CRISPR/Cas9 in creating targeted mutations to study the downstream effects of altered InsP5 metabolism. nih.gov

TechniqueMechanismOutcomeOrganism Example (InsP5 Context)Research Finding
CRISPR/Cas9 DNA cleavage by Cas9 nuclease guided by specific RNA, leading to frameshift mutations via error-prone repair. idtdna.comPermanent gene knockout. idtdna.comWheat (Triticum aestivum)Disruption of TaIPK1 gene reduced phytic acid (InsP6) and increased grain iron and zinc. researchgate.netnih.gov
RNAi Degradation of target mRNA initiated by small interfering RNAs (siRNAs). bccampus.caTransient or stable gene knockdown (reduced expression). idtdna.comRice, WheatKnockdown of IPK1 gene led to low-phytic-acid phenotypes. nih.gov

Overexpression and Site-Directed Mutagenesis of this compound-Related Enzymes and Binding Proteins

Investigating the structure-function relationships of enzymes and proteins that bind to or modify InsP5 often involves recombinant protein expression and targeted amino acid changes through site-directed mutagenesis. wikipedia.org These techniques allow for a detailed examination of catalytic mechanisms, substrate specificity, and protein regulation.

Overexpression: The genes encoding InsP5-related enzymes, such as inositol polyphosphate kinases (IPKs), are often cloned into expression vectors (e.g., pET vectors) and introduced into host systems like E. coli. mdpi.com This allows for the production of large quantities of the protein for biochemical assays and structural studies.

Site-Directed Mutagenesis: This technique is used to make specific, intentional changes to the DNA sequence of a gene, resulting in targeted substitutions of amino acids in the final protein. wikipedia.org By mutating residues within the active site or in other functionally important regions, researchers can assess their role in catalysis and substrate binding. For instance, site-directed mutagenesis of inositol hexakisphosphate kinases (IP6Ks), which can act on InsP5, has been used to identify key "gatekeeper" residues that are critical for catalytic activity. nih.gov Similarly, studies on inositol 1,3,4,5,6-pentakisphosphate 2-kinase have utilized mutagenesis to unravel conformational changes essential for its function. researchgate.net The process typically involves whole-plasmid PCR amplification using primers that contain the desired mutation, followed by the removal of the original template DNA. mdpi.com The mutated enzymes are then expressed and characterized to compare their activity, stability, and product profiles to the wild-type enzyme. mdpi.commdpi.com

Generation and Analysis of Fluorescent Reporters for this compound Localization and Dynamics

Visualizing the spatiotemporal dynamics of second messengers like inositol phosphates in living cells is crucial for understanding their function. This is achieved through the development of genetically encoded fluorescent reporters or biosensors. escholarship.orgmdpi.com While specific reporters for InsP5 are less common than those for membrane-bound phosphoinositides, the design principles are well-established. nih.gov

These biosensors are typically fusion proteins that contain two key components:

A "sensor" domain that specifically recognizes and binds to the target molecule (in this case, InsP5). This is often a protein domain known to bind the target with high affinity and specificity, such as a Pleckstrin Homology (PH) domain. escholarship.org

One or more fluorescent proteins (e.g., GFP, YFP, CFP) that report the binding event through a change in their fluorescent properties. mdpi.com

Common strategies for reporter design include translocation sensors and Förster Resonance Energy Transfer (FRET)-based sensors. escholarship.org In a translocation sensor, the fluorescently tagged binding domain moves from one cellular compartment to another (e.g., from the cytosol to the nucleus) upon binding to its target, a change that can be visualized by fluorescence microscopy. FRET-based reporters often involve two different fluorescent proteins. Binding of the target molecule induces a conformational change in the reporter protein, altering the distance or orientation between the two fluorophores and thus changing the FRET efficiency. escholarship.org

The development of such reporters for InsP5 would allow for real-time monitoring of its concentration changes and subcellular localization in response to various cellular signals, providing critical insights into its role in cellular processes. nih.govbiorxiv.orgresearchgate.net

Structural Biology of this compound-Protein Complexes

X-ray Crystallography of this compound-Bound Proteins

X-ray crystallography is a powerful technique used to determine the three-dimensional atomic structure of molecules, including complex structures of proteins bound to their ligands. frontiersin.org This methodology has been instrumental in revealing the molecular basis for the specific recognition and processing of this compound by its associated enzymes.

A key example is the structural determination of the murine inositol 1,3,4,5,6-pentakisphosphate 2-kinase (IP5 2-K), an enzyme that phosphorylates InsP5 to generate inositol hexakisphosphate (InsP6). nih.govnih.gov Researchers successfully crystallized the enzyme in complex with its substrate InsP5 and the co-factor ATP, as well as with its product, InsP6. nih.gov

The crystal structures revealed several critical features:

Binding Site: The binding site for the inositol phosphate is located in a helical scaffold within the C-lobe. Both lobes contribute to creating a highly specific pocket that recognizes the InsP5 substrate. nih.gov

Zinc-Binding Site: The mammalian enzyme structure revealed a novel zinc-binding site, with zinc ions playing a structural role. nih.gov

Conformational Changes: By capturing the enzyme in different states (with and without bound ligands), the structures demonstrated that the enzyme undergoes significant conformational changes, adopting open, half-closed, or closed states depending on the presence of the substrate and nucleotide in the active site. nih.gov

These high-resolution structures provide a detailed atomic-level map of the interactions between InsP5 and the enzyme's active site, elucidating the mechanism of substrate recognition and catalysis. nih.govnih.gov Such structural information is invaluable for understanding enzyme function and for the rational design of specific inhibitors. biorxiv.org

ProteinLigand(s)PDB Code(s)Resolution (Å)Key Structural Insights
Murine IP5 2-KinaseInsP5, ATP5MWLNot specified in abstractReveals substrate binding mode and conformational changes. nih.gov
Murine IP5 2-KinaseInsP65MWM, 5MW82.4 - 3.2Shows product-bound state and conserved two-lobe kinase fold. nih.gov
Human IPMKVarious inhibitors8V6W - 8V791.7 - 2.0Details inhibitor binding in the ATP-binding site. biorxiv.org

Cryo-Electron Microscopy (Cryo-EM) for Larger Assemblies

Cryo-electron microscopy (Cryo-EM) has emerged as a revolutionary technique for determining the high-resolution structures of large and dynamic biomolecular complexes. This method is particularly well-suited for studying the intricate assemblies that form around signaling molecules like inositol polyphosphates. By flash-freezing purified complexes in a thin layer of vitreous ice, their native conformations are preserved, allowing for detailed structural analysis without the need for crystallization.

While direct high-resolution Cryo-EM structures of protein complexes specifically bound to this compound are not yet widely available in the public domain, the technique has been successfully applied to larger assemblies regulated by inositol polyphosphates. For instance, the vacuolar transporter chaperone (VTC) complex, a key player in polyphosphate synthesis, is known to be regulated by inositol-based signaling molecules. Cryo-EM studies of the VTC complex have provided critical insights into its architecture and function, paving the way for future investigations into how inositol polyphosphates, including InsP5, might modulate its activity.

The general workflow for Cryo-EM analysis of such complexes involves several key steps:

StepDescription
Sample Preparation Purification of the target protein complex and its association with the ligand of interest, such as InsP5.
Grid Preparation Application of a small volume of the sample to an electron microscopy grid, followed by rapid plunge-freezing in liquid ethane (B1197151) to create a thin layer of vitrified ice.
Data Collection Imaging the frozen-hydrated particles at various orientations using a transmission electron microscope equipped with a direct electron detector.
Image Processing Computational analysis of the collected images to identify individual particle projections, align them, and reconstruct a three-dimensional density map of the complex.
Model Building and Refinement Fitting of atomic models of the protein components into the Cryo-EM density map to generate a high-resolution structural model of the assembly.

The application of Cryo-EM to study large protein assemblies that are influenced by inositol polyphosphates holds immense promise for revealing the structural basis of their regulation and function. As the technology continues to advance, it is anticipated that direct structural visualization of InsP5 in complex with its binding partners will become increasingly feasible.

Computational Approaches: Molecular Dynamics Simulations

Molecular dynamics (MD) simulations offer a powerful computational lens to investigate the dynamic nature of molecular interactions at an atomic level. This technique allows researchers to simulate the movement of atoms in a system over time by solving Newton's equations of motion. In the context of this compound, MD simulations are invaluable for exploring its binding to target proteins, understanding the conformational changes that occur upon binding, and identifying the key amino acid residues involved in the interaction.

Several studies have employed MD simulations to investigate the interactions of inositol polyphosphates with their protein targets, providing a framework for understanding InsP5 binding. For example, simulations have been used to study the binding of phosphoinositides to Pleckstrin Homology (PH) domains, which are common inositol phosphate-binding modules in proteins. These simulations have revealed the importance of electrostatic and hydrogen-bonding interactions between the phosphate groups of the inositol ligand and basic residues within the PH domain binding pocket.

A typical MD simulation protocol for studying an InsP5-protein complex involves the following stages:

StageDescriptionKey Parameters
System Setup A starting atomic model of the protein-ligand complex is placed in a simulation box filled with explicit water molecules and ions to mimic physiological conditions.Force Field (e.g., CHARMM, AMBER), Water Model (e.g., TIP3P), Box Size, Ion Concentration
Energy Minimization The initial system is subjected to energy minimization to remove any steric clashes or unfavorable geometries.Minimization Algorithm (e.g., Steepest Descent, Conjugate Gradient)
Equilibration The system is gradually heated and equilibrated at the desired temperature and pressure to allow it to relax to a stable state. This is typically done in two phases: NVT (constant Number of particles, Volume, and Temperature) followed by NPT (constant Number of particles, Pressure, and Temperature).Temperature, Pressure, Equilibration Time
Production Run The main simulation is run for an extended period (nanoseconds to microseconds) to generate a trajectory of the atomic motions.Simulation Time, Time Step, Cutoff for non-bonded interactions
Trajectory Analysis The resulting trajectory is analyzed to extract information about the stability of the complex, conformational changes, protein-ligand interactions, and binding free energies.Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Hydrogen Bond Analysis, Principal Component Analysis (PCA)

Detailed Research Findings from Molecular Dynamics Simulations:

MD simulations of the SH2-containing inositol 5-phosphatase 2 (SHIP2), an enzyme that metabolizes inositol phosphates, have provided insights into its dynamics and regulation. These simulations have explored the conformational flexibility of the phosphatase domain and the influence of its C2 domain on its activity. While not directly simulating InsP5, these studies on a key regulatory enzyme in the inositol phosphate pathway highlight the power of MD in understanding the molecular mechanics of these systems.

Computational studies focusing on the binding of inositol phosphates to PH domains have identified key interacting residues. For instance, in the PH domain of phospholipase C-delta1 (PLC-δ1), specific basic amino acids are crucial for recognizing and binding phosphoinositides. MD simulations can further probe the dynamics of these interactions and the role of water molecules in mediating the binding.

By applying these computational methodologies, researchers can gain a dynamic and detailed understanding of how this compound interacts with its protein targets, complementing the static pictures provided by structural techniques like Cryo-EM and X-ray crystallography.

Future Directions and Emerging Research Avenues in Inositol Pentakisphosphate Biology

Elucidation of Novel Inositol (B14025) Pentakisphosphate Isomer Functions and Specificity

While historically studied as a group, emerging evidence highlights that the various isomers of inositol pentakisphosphate possess distinct biological functions. A primary mechanism for this specificity lies in their differential interactions with protein binding domains, particularly Pleckstrin Homology (PH) domains. nih.govnih.gov

Research has shown that some PH domains can discriminate between different myo-inositol pentakisphosphate isomers, allowing these molecules to differentially regulate interactions with phosphoinositides. nih.govnih.gov For instance, the C-terminal PH domain of pleckstrin and the PH domain of protein kinase B (Akt) exhibit a high degree of specificity, unlike the PH domain of Grp1. nih.govnih.gov This specificity is structurally determined and suggests that the diversity in inositol phosphate (B84403) structure provides cells with a mechanism to fine-tune the many critical signaling pathways that rely on PH domain-phosphoinositide interactions. nih.gov The number of basic residues in the binding pocket of a PH domain appears to influence this specificity; fewer basic residues, as seen in the PH domains of pleckstrin and Akt, correlate with higher specificity for certain InsP₅ isomers. nih.gov

This isomer-specific binding can regulate crucial cellular processes. For example, specific InsP₅ isomers can act as potent inhibitors of cell signaling by competing with phosphoinositides like PtdIns(3,4,5)P₃ for binding to the PH domain of Akt, thereby preventing its membrane localization and activation. nih.govmdpi.com The discovery that different InsP₅ isomers vary in their ability to inhibit these interactions underscores the need to include all isomers in future binding studies to fully understand their regulatory potential. nih.gov Recently, new isomers such as 4/6-PP-InsP₅ and 2-PP-InsP₅ have been identified in mammalian tissues, expanding the known complexity of inositol pyrophosphate biology and highlighting unexplored synthesis pathways and functions. rsc.org

Table 1: Specificity of myo-Inositol Pentakisphosphate Isomers for PH Domains

PH DomainSource ProteinInsP₅ Isomer SpecificityReference
CPHPleckstrinHigh (discriminates between isomers) nih.govnih.gov
PHAktProtein Kinase B (Akt)High (discriminates between isomers) nih.govnih.gov
PHGrp1Grp1Low (does not discriminate well) nih.govnih.gov

High-Resolution Spatiotemporal Mapping of this compound Signaling Networks

A significant challenge in understanding InsP₅ signaling is visualizing its dynamic changes within living cells. Future research is focused on developing and applying advanced imaging techniques to map the production, diffusion, and degradation of InsP₅ with high spatial and temporal resolution.

Genetically encoded fluorescent biosensors are a key tool in this endeavor. springernature.com These biosensors, often based on protein domains that specifically bind to certain inositol phosphates, allow for the real-time detection of changes in their concentration within single live cells. springernature.comharvard.edu While many existing biosensors target molecules like Ins(1,4,5)P₃ or PtdIns(4,5)P₂, the principles of their design can be adapted for the specific detection of InsP₅ isomers. harvard.edu Live-cell imaging with these tools is the most reliable way to assess the undistorted morphology and real-time dynamics of signaling events. nih.govnih.gov

Another powerful approach is the use of optogenetics, which allows for the precise control of phosphoinositide metabolism using light. nih.govnih.gov By fusing light-sensitive proteins, such as cryptochrome (B1237616) 2 (CRY2), to enzymes like inositol 5-phosphatases, researchers can recruit these enzymes to specific membrane locations with a focused beam of light. nih.govnih.govresearchgate.net This enables the rapid and reversible manipulation of phosphoinositide levels in a defined subcellular area, allowing for the dissection of the downstream consequences with high spatiotemporal precision. nih.govresearchgate.net For example, focal depletion of PtdIns(4,5)P₂ at the plasma membrane can induce local collapse of the cell edge while causing compensatory membrane ruffling on the opposite side of the cell. nih.gov These techniques provide a powerful means to investigate the localized functions of the precursors and metabolites of InsP₅.

Discovery of Additional this compound-Interacting Proteins and Effectors

Identifying the full complement of proteins that bind to InsP₅ is crucial for understanding its cellular functions. While some effectors are known, many protein targets remain undiscovered. pnas.org Future research will leverage advanced proteomics and chemical biology approaches to comprehensively map the InsP₅ interactome.

One promising strategy involves the development of affinity reagents based on InsP₅ and its derivatives. pnas.org By immobilizing these molecules on beads, researchers can "fish" for binding partners in cell lysates. pnas.orgnih.gov Subsequent identification of the captured proteins by mass spectrometry can reveal novel interactors. Using this approach with related molecules like InsP₆ and 5-PP-InsP₅ in yeast has identified a host of interacting proteins involved in processes ranging from metabolism to PP-InsP synthesis itself. pnas.org A key finding from these studies is that the majority of these interacting proteins are phosphoproteins, suggesting a deep integration of inositol polyphosphate signaling with cellular phosphorylation networks. pnas.org

Furthermore, the use of metabolically stabilized, non-hydrolyzable analogs of inositol pyrophosphates can help capture binding partners that might be missed in studies with the natural molecules. nih.govmdpi.com These synthetic probes can be used to screen for receptors in cellular lysates and may interact with them in subtly different ways, increasing the chances of capturing the full range of effector proteins. nih.gov Gene ontology analysis of proteins captured by a stabilized analog of 5-InsP₇ revealed an over-representation of proteins involved in bioenergetically important roles, such as nucleotide and glucose metabolism, reinforcing the link between inositol pyrophosphates and metabolic homeostasis. mdpi.com

Development of Chemical Biology Tools for Precise Manipulation of this compound Levels

The ability to acutely and specifically perturb the levels of InsP₅ isomers is essential for dissecting their roles in cellular pathways. A major focus of future research is the development of a sophisticated toolbox of chemical probes, inhibitors, and actuators to achieve this.

Small-Molecule Probes and Inhibitors: The development of small-molecule probes that can selectively detect specific inositol pyrophosphates is a significant area of advancement. labiotech.eu For example, a recently developed molecular probe for 5-diphosphothis compound (5-PP-InsP₅) is based on a macrocyclic Europium(III) complex that emits a bright red light upon binding. labiotech.eursc.orgresearchgate.net The intensity of this light can be measured to quantify 5-PP-InsP₅ levels, offering a potential tool for high-throughput screening of drugs that modulate its metabolism. labiotech.eursc.org

In parallel, there is a concerted effort to discover potent and selective inhibitors for the kinases that synthesize InsP₅ and its derivatives, such as inositol polyphosphate multikinase (IPMK) and inositol hexakisphosphate kinases (IP6Ks). nih.govacs.orgacs.org While the development of inhibitors for IP6Ks has seen significant progress, other inositol phosphate kinases have received less attention. nih.gov Novel, highly potent IPMK inhibitors have been shown to decrease cellular InsP₅ levels, providing new insights into inositol phosphate metabolism. acs.org Such pharmacological tools are invaluable for distinguishing the catalytic versus scaffolding functions of these kinases. acs.org

Optogenetic and Synthetic Tools: As mentioned previously, optogenetic systems provide unparalleled spatiotemporal control over the enzymes that regulate inositol phosphate levels. nih.govnih.govmdpi.com These tools allow for the light-inducible recruitment of kinases or phosphatases to specific cellular compartments, enabling researchers to manipulate local concentrations of InsP₅ precursors and metabolites on a timescale of seconds to minutes. nih.govresearchgate.net

Additionally, the total synthesis of various PP-InsP isomers and the creation of stabilized analogs, where labile diphosphate (B83284) groups are replaced with mimics like phosphonoacetate (PA) or methylenebisphosphonate (PCP), are expanding the available tools. nih.govrsc.org These synthetic molecules are resistant to enzymatic degradation and can be used to probe the mechanisms of InsP₅-protein interactions and identify new binding partners. nih.govresearchgate.net

Table 2: Chemical Biology Tools for Studying this compound

Tool TypeExampleMechanism/ApplicationReference
Luminescent ProbeEu(III) complex-based probeBinds 5-PP-InsP₅ and emits light, allowing for quantification and use in bioassays. labiotech.eursc.org
Kinase InhibitorUNC9750Inhibits Inositol Phosphate Multikinase (IPMK), reducing cellular InsP₅ levels. acs.org
Kinase InhibitorTNP (and derivatives)Inhibits Inositol Hexakisphosphate Kinases (IP6Ks). acs.org
Optogenetic ActuatorCRY2-5-ptaseOCRLLight-inducible recruitment of a 5-phosphatase to membranes to deplete PtdIns(4,5)P₂. nih.govnih.gov
Stabilized Analog1,5-[PCP]₂-InsP₄Non-hydrolyzable mimic of InsP₈ used to identify binding proteins. nih.gov

Integration of this compound Signaling into Systems Biology Frameworks

The inositol phosphate signaling network, including InsP₅ and its pyrophosphorylated derivatives, is deeply intertwined with key metabolic hubs like the PI3K/AKT and AMPK/mTOR pathways. nih.govjohnshopkins.edu For example, inositol phosphate multikinase (IPMK) not only synthesizes InsP₅ but also acts as a scaffold to regulate the AMPK/mTOR switch in response to glucose levels. nih.govresearchgate.net Inositol pyrophosphates like 5-InsP₇ are also recognized as critical regulators of cellular energy homeostasis. mdpi.comnih.gov

Integrating these connections into computational models will allow researchers to simulate the flow of information through the network and predict how perturbations, such as the inhibition of a specific kinase, will affect the entire system. These models require quantitative data on the concentrations of different isomers, their rates of synthesis and degradation, and their binding affinities for various protein targets. As the tools described in the preceding sections provide this detailed information, it will become increasingly possible to build predictive models of inositol phosphate signaling that can illuminate its role in coordinating complex cellular responses to environmental and internal cues. nih.govjohnshopkins.edu

Q & A

What methodological approaches are recommended for detecting and quantifying InsP5 in complex biological samples?

Basic Research Question
InsP5 detection requires techniques with high sensitivity due to its low abundance and structural similarity to other inositol phosphates. High-performance ion chromatography (HPIC) coupled with conductivity detection is widely used, as it resolves InsP5 isomers (e.g., 1,3,4,5,6-InsP5) from other inositol phosphates . Fluorimetric assays, leveraging competitive binding with fluorescent probes, offer rapid quantification in urine or cell lysates, though they may require pre-purification to avoid cross-reactivity . For tissue samples, 31^{31}P NMR spectroscopy can non-destructively identify InsP5 and its metabolites, but it demands large sample volumes and specialized instrumentation .

How can researchers experimentally model InsP5 metabolism and its interaction with kinases like IP6K1/2?

Advanced Research Question
CRISPR/Cas9-generated knockout cell lines (e.g., IP6K2-KO HeLa cells) enable targeted study of InsP5 phosphorylation into diphosphoinositol phosphates (e.g., PP-InsP5) . For kinetic analysis, recombinant IP6K1/2 proteins can be purified, and activity assays performed using radiolabeled ATP or ADP-Glo™ kits to measure phosphate transfer. Structural insights into substrate binding can be derived from X-ray crystallography of kinase-inhibitor complexes (e.g., with InsP5 analogs), as demonstrated in mammalian IP6K2 studies .

What structural features of InsP5-binding proteins are critical for functional studies?

Advanced Research Question
Crystal structures of InsP5 2-kinase reveal a conserved zinc-binding domain essential for catalytic activity and a flexible loop region that accommodates substrate isomer specificity . Mutational studies targeting these regions (e.g., Zn2+^{2+}-chelating residues) can disrupt kinase activity, validating structural-functional correlations . Molecular dynamics simulations further elucidate how PH domains selectively bind InsP5 isomers, with electrostatic interactions at the β1-β2 loop being critical for affinity .

How can researchers investigate non-catalytic roles of InsP5 in ribosomal RNA synthesis?

Advanced Research Question
Co-immunoprecipitation (Co-IP) of InsP5-binding proteins in nuclear extracts, followed by mass spectrometry, identifies interaction partners like nucleolar RNA helicases . Functional validation involves siRNA-mediated knockdown of InsP5 kinases and monitoring rRNA processing via Northern blotting or RT-qPCR. InsP5 depletion via chelation (e.g., using polyamine-conjugated InsP5 sponges) can disrupt rRNA maturation, highlighting its regulatory role .

How should contradictory data on InsP5’s catalytic vs. non-catalytic roles be reconciled?

Advanced Research Question
Contradictions arise from context-dependent functions. For example, IP6K2’s catalytic activity dominates in cytosolic InsP7 synthesis, while its non-catalytic role in rRNA processing occurs in the nucleolus . Experimental strategies include:

  • Tissue-specific knockout models to isolate compartmentalized functions.
  • Catalytically dead mutants (e.g., IP6K2D305A^{D305A}) to dissect kinase-independent effects.
  • Metabolite profiling (e.g., LC-MS/MS) to correlate InsP5 levels with phenotypic outcomes .

What assays are optimal for measuring IP6K1/2 kinase activity in vitro?

Basic Research Question
A two-step assay using 3^{3}H-labeled InsP5 and ATPγS allows detection of 3^{3}H-PP-InsP5 via polyethyleneimine-cellulose thin-layer chromatography . Alternatively, malachite green phosphate assays quantify inorganic phosphate release, though they require stringent controls to exclude background ATP hydrolysis. For high-throughput screens, ADP-Glo™ kits coupled with luminescence detection provide sensitivity for inhibitor studies .

How can InsP5 isomers be distinguished in signaling studies?

Advanced Research Question
Isomer-specific antibodies (e.g., anti-1,3,4,5,6-InsP5) enable immunoprecipitation and localization via immunofluorescence . Chemical derivatization (e.g., periodate oxidation of vicinal diols in 2-OH-containing isomers) followed by LC-MS/MS distinguishes 1,3,4,5,6-InsP5 from 1,2,4,5,6-InsP5 . Functional assays using PH domain probes (e.g., Grp1-PH) can selectively detect bioactive isomers in cell lysates .

What experimental approaches elucidate InsP5’s role in GPCR or RTK signaling pathways?

Advanced Research Question
InsP5 modulates Ca2+^{2+} release by competing with IP3 for PH domain binding. FRET-based biosensors (e.g., GFP-tagged PH domains) can visualize InsP5 dynamics in live cells stimulated with ligands like ATP or EGF . Genetic ablation of InsP5 kinases (e.g., IP6K1/^{-/-} mice) combined with phosphoproteomics identifies downstream targets like PLCγ1 or PI3K effectors .

How can isotopic labeling track InsP5 metabolism in vivo?

Advanced Research Question
3^{3}H- or 13^{13}C-labeled myo-inositol can be administered to cell cultures or model organisms (e.g., Dictyostelium), followed by extraction and chromatographic separation of labeled InsP5 . Stable isotope labeling with 15^{15}N-ATP in kinase assays enables tracking of phosphate transfer via mass spectrometry .

What are key challenges in studying InsP5’s pleiotropic functions, and how can they be addressed?

Advanced Research Question
Challenges include:

  • Isomer complexity : Use isomer-specific probes and advanced separations (e.g., ion-pairing LC-MS).
  • Compartmentalization : Subcellular fractionation coupled with metabolomics .
  • Dynamic turnover : Rapid quenching (e.g., perchloric acid) and flash-freezing to preserve labile intermediates .
  • Functional redundancy : Combinatorial knockout of IP6K1/2 and related kinases (e.g., ITPK1) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.